LS-102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-N-(1,3-benzoxazol-6-yl)-4-N-[(1S)-1-cyclohexylethyl]-2-N-ethyl-2-N-[2-(ethylamino)ethyl]-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N8O/c1-4-25-13-14-32(5-2)24-30-22(27-17(3)18-9-7-6-8-10-18)29-23(31-24)28-19-11-12-20-21(15-19)33-16-26-20/h11-12,15-18,25H,4-10,13-14H2,1-3H3,(H2,27,28,29,30,31)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHMXBDEJSZFE-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)C1=NC(=NC(=N1)NC(C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCN(CC)C1=NC(=NC(=N1)N[C@@H](C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LS-102: A Novel Therapeutic Approach for Rheumatoid Arthritis Through Selective Inhibition of Synoviolin E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. A key player in the pathology of RA is synoviolin (Syvn1), also known as Hrd1, an E3 ubiquitin ligase that is highly expressed in the synovium of RA patients. Synoviolin promotes the hyperproliferation of rheumatoid synovial cells (RSCs) and protects them from apoptosis, thereby contributing to the persistence of the inflamed and destructive synovial pannus. LS-102 is a novel small molecule inhibitor that selectively targets the enzymatic activity of synoviolin. By inhibiting synoviolin, this compound presents a targeted therapeutic strategy to disrupt the underlying cellular mechanisms driving RA. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action of this compound in Rheumatoid Arthritis
This compound functions as a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1).[1][2] The pathogenesis of rheumatoid arthritis is intrinsically linked to the overexpression and hyperactivity of Syvn1 in the synovial tissue.[3][4] this compound exerts its therapeutic effects by disrupting two critical pathways that are dysregulated in RA: the endoplasmic reticulum (ER) stress-induced apoptosis pathway and a pro-inflammatory signaling cascade.
Restoration of Apoptotic Potential in Rheumatoid Synovial Cells
In healthy cells, ER stress triggers the unfolded protein response (UPR), which can lead to apoptosis to eliminate damaged cells. A key mediator of this process is the ER stress sensor, inositol-requiring enzyme 1 (IRE1).[5][6] In RA, overexpressed synoviolin targets IRE1 for ubiquitination and subsequent proteasomal degradation.[5][6] This suppression of IRE1 signaling allows rheumatoid synovial cells to evade apoptosis, leading to their uncontrolled proliferation and the formation of the invasive pannus.[5][6]
This compound selectively inhibits the E3 ligase activity of synoviolin, thereby preventing the ubiquitination and degradation of IRE1.[1][5][6] This leads to the restoration of IRE1 levels and the reactivation of the ER stress-induced apoptotic pathway in RSCs. By sensitizing these cells to apoptosis, this compound helps to reduce the synovial hyperplasia that is a hallmark of RA.[2]
Attenuation of Pro-inflammatory Signaling
A vicious cycle of inflammation exists within the rheumatoid synovium. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are abundant and stimulate the proliferation of synovial cells. These cytokines have been shown to induce the expression of synoviolin via the Erk1/2-ETS1 signaling pathway.[7] The resulting increase in synoviolin levels then further promotes synovial cell survival and proliferation, perpetuating the inflammatory state.[7]
By inhibiting synoviolin, this compound is proposed to break this positive feedback loop. Although direct evidence of this compound's effect on the Erk1/2-ETS1 pathway is still under investigation, its inhibitory action on synoviolin would logically dampen the pro-proliferative and anti-apoptotic signals that are amplified by this pathway, thereby contributing to the overall reduction in synovial inflammation and hyperplasia.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for RA.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| IC50 for Synoviolin Autoubiquitination | 35 µM | Concentration of this compound required to inhibit 50% of synoviolin's autoubiquitination activity in a cell-free assay.[1][2][8] | [1][2][8] |
| IC50 for Rheumatoid Synovial Cell (RSC) Proliferation | 5.4 µM | Concentration of this compound required to inhibit the proliferation of RSCs by 50%.[1][2] | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Animal Model | Dosage | Administration | Outcome | Reference |
| DBA/1 Male Mice | 1.3 - 4.0 mg/kg | Intraperitoneal injection, daily for 4 weeks | Significantly reduced clinical severity scores of arthritis. | [1] |
Experimental Protocols
The following sections outline the methodologies for the key experiments that have been instrumental in elucidating the mechanism of action of this compound.
In Vitro Ubiquitination Assay
This assay is performed to determine the inhibitory effect of this compound on the E3 ligase activity of synoviolin.
Objective: To measure the dose-dependent inhibition of synoviolin autoubiquitination by this compound.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (UbcH5c)
-
Recombinant human ubiquitin
-
Recombinant synoviolin (cytoplasmic domain with RING finger motif)
-
ATP
-
This compound (various concentrations)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
A reaction mixture is prepared containing E1, E2, ubiquitin, and synoviolin in the ubiquitination reaction buffer.
-
This compound is added to the reaction mixtures at a range of final concentrations. A control reaction with no this compound is also prepared.
-
The reactions are initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 60-120 minutes).
-
The reactions are stopped by the addition of SDS-PAGE sample buffer.
-
The reaction products are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-ubiquitin antibody to detect polyubiquitinated synoviolin.
-
The intensity of the high molecular weight smear, representing autoubiquitinated synoviolin, is quantified to determine the IC50 of this compound.
Rheumatoid Synovial Cell (RSC) Proliferation Assay
This assay evaluates the effect of this compound on the viability and proliferation of cells central to RA pathology.
Objective: To determine the IC50 of this compound for the inhibition of RSC proliferation.
Materials:
-
Primary rheumatoid synovial cells or a synovial sarcoma cell line (e.g., SW982)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (various concentrations)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
RSCs are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle only.
-
The cells are incubated for a specified period (e.g., 48-72 hours).
-
A cell proliferation reagent is added to each well according to the manufacturer's instructions.
-
After a further incubation period, the absorbance or luminescence is measured using a plate reader.
-
The data is normalized to the control wells to calculate the percentage of inhibition of cell proliferation for each concentration of this compound, and the IC50 is determined.
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used preclinical model that mimics many aspects of human RA.
Objective: To evaluate the in vivo therapeutic efficacy of this compound in reducing the clinical signs of arthritis.
Materials:
-
DBA/1 mice (male, 7-8 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound administration (e.g., saline with a solubilizing agent)
Procedure:
-
Induction of Arthritis:
-
An emulsion of type II collagen and CFA is prepared.
-
On day 0, mice are immunized with an intradermal injection of the emulsion at the base of the tail.
-
On day 21, a booster injection of type II collagen emulsified in IFA is administered.
-
-
Treatment:
-
Following the booster immunization, mice are randomly assigned to treatment groups (vehicle control and this compound at various doses).
-
This compound or vehicle is administered daily via intraperitoneal injection for a specified duration (e.g., 4 weeks).
-
-
Assessment of Arthritis:
-
Mice are monitored several times a week for the onset and severity of arthritis.
-
Arthritis severity is scored for each paw based on a scale that assesses erythema, swelling, and joint rigidity (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The scores for all four paws are summed to give a total clinical score per mouse.
-
-
Data Analysis:
-
The mean arthritis scores and the incidence of arthritis are compared between the treatment and control groups to determine the efficacy of this compound.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RING-finger type E3 ubiquitin ligase inhibitors as novel candidates for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Synoviolin/Hrd1, an E3 ubiquitin ligase, as a novel pathogenic factor for arthropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synoviolin promotes IRE1 ubiquitination and degradation in synovial fibroblasts from mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synoviolin promotes IRE1 ubiquitination and degradation in synovial fibroblasts from mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The proinflammatory cytokines IL-1β and TNF-α induce the expression of Synoviolin, an E3 ubiquitin ligase, in mouse synovial fibroblasts via the Erk1/2-ETS1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Multifaceted Role of Synoviolin (Syvn1): An E3 Ubiquitin Ligase at the Crossroads of Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Synoviolin 1 (Syvn1), also known as HMG-CoA reductase degradation 1 homolog (Hrd1), is a crucial E3 ubiquitin ligase embedded in the membrane of the endoplasmic reticulum (ER). It plays a pivotal role in maintaining cellular homeostasis, primarily through its function in the ER-associated degradation (ERAD) pathway. By identifying and targeting misfolded and unfolded proteins for proteasomal degradation, Syvn1 alleviates ER stress and prevents the activation of apoptotic pathways. Beyond its canonical role in ERAD, Syvn1 is increasingly recognized for its involvement in a diverse array of cellular processes, including the regulation of signaling pathways, mitochondrial biogenesis, and immune responses. Its dysregulation has been implicated in the pathogenesis of numerous human diseases, ranging from cancers and neurodegenerative disorders to rheumatoid arthritis and obesity. This technical guide provides a comprehensive overview of the functions of Syvn1, its role in key signaling pathways, and its potential as a therapeutic target, with a focus on quantitative data and detailed experimental methodologies.
Core Function: The Central Role of Syvn1 in Endoplasmic Reticulum-Associated Degradation (ERAD)
The primary and most well-characterized function of Syvn1 is its role as a central component of the ERAD pathway.[1][2] This cellular quality control system is essential for the disposal of misfolded or unfolded proteins that accumulate in the ER, thereby preventing ER stress and maintaining protein homeostasis (proteostasis).[1][3] Syvn1, a multi-spanning membrane protein with a cytoplasmic RING-H2 finger domain, functions as an E3 ubiquitin ligase, catalyzing the final step of the ubiquitination cascade.[4]
The ERAD process mediated by Syvn1 can be broadly categorized into the following steps:
-
Substrate Recognition: Misfolded proteins in the ER lumen are recognized by chaperone proteins and other components of the ERAD complex, such as SEL1L, OS9, and HERPUD1.[5]
-
Retrotranslocation: The recognized substrates are then retrotranslocated from the ER lumen or membrane to the cytosol. Syvn1 itself is believed to form part of the channel for this process.[6]
-
Ubiquitination: In the cytosol, Syvn1, in conjunction with an E2 ubiquitin-conjugating enzyme (primarily UBC7), attaches a polyubiquitin (B1169507) chain to the substrate.[4][5] This polyubiquitination, typically linked via lysine (B10760008) 48 (K48) of ubiquitin, serves as a degradation signal.[1][2]
-
Proteasomal Degradation: The polyubiquitinated substrate is then recognized and degraded by the 26S proteasome.[2][7]
The critical role of Syvn1 in protecting cells from ER stress-induced apoptosis has been demonstrated in numerous studies.[4][5] By efficiently clearing misfolded proteins, Syvn1 prevents the sustained activation of the Unfolded Protein Response (UPR), which can otherwise lead to cell death.[4]
Beyond ERAD: Syvn1's Role in Signaling and Cellular Regulation
While its function in ERAD is paramount, Syvn1's influence extends to the regulation of various signaling pathways and cellular processes through the degradation of specific, folded protein substrates. This highlights a broader role for Syvn1 in cellular regulation beyond its housekeeping function in protein quality control.
The Unfolded Protein Response (UPR)
The UPR is a set of signaling pathways initiated by ER stress, primarily through three sensor proteins: IRE1, PERK, and ATF6.[3][8][9] Syvn1 has been shown to directly interact with and mediate the degradation of IRE1 (inositol-requiring enzyme 1), a key transducer of the UPR.[4][10] By promoting the ubiquitination and subsequent degradation of IRE1, Syvn1 can dampen the UPR signaling cascade, thereby preventing excessive or prolonged stress signals that could lead to apoptosis.[4][10] This function is particularly relevant in the context of diseases like rheumatoid arthritis, where elevated Syvn1 expression in synovial fibroblasts leads to decreased IRE1 levels and resistance to ER stress-induced apoptosis, contributing to synovial hyperplasia.[4][10]
Regulation of Apoptosis and Cell Cycle
Syvn1 can also directly influence apoptosis and cell cycle progression by targeting key regulatory proteins for degradation. One notable substrate is the tumor suppressor protein p53.[5][11] Syvn1 can sequester p53 in the cytoplasm and promote its proteasomal degradation, thereby negatively regulating its functions in transcription, cell cycle arrest, and apoptosis.[5][11] This has significant implications for cancer biology, where overexpression of Syvn1 could lead to reduced p53 levels and contribute to tumor progression.
Angiogenesis and Retinopathy
Recent studies have implicated Syvn1 in the regulation of angiogenesis, the formation of new blood vessels. Syvn1 has been shown to interact with and promote the ubiquitination and degradation of STAT3 (Signal Transducer and Activator of Transcription 3).[7] STAT3 is a key transcription factor that promotes the expression of pro-angiogenic factors like VEGF (Vascular Endothelial Growth Factor). By degrading STAT3, Syvn1 can exert anti-angiogenic effects.[7] This function is particularly relevant in the context of retinopathy of prematurity, where Syvn1 has been shown to have a protective role by inhibiting the STAT3/VEGF axis.[7]
Mitochondrial Biogenesis and Metabolism
Syvn1 has also been identified as a key regulator of mitochondrial biogenesis and energy metabolism. It interacts with and ubiquitinates PGC-1β (peroxisome proliferator-activated receptor gamma coactivator 1-beta), a critical coactivator for transcription factors involved in mitochondrial gene expression and function.[12][13] By promoting the degradation of PGC-1β, Syvn1 negatively regulates mitochondrial biogenesis and energy expenditure.[12][13] Genetic deletion or inhibition of Syvn1 leads to increased PGC-1β levels, enhanced mitochondrial respiration, and a lean phenotype in mice, suggesting that Syvn1 could be a therapeutic target for obesity and related metabolic disorders.[12][13][14]
Syvn1 in Human Disease
Given its central role in cellular homeostasis, it is not surprising that dysregulation of Syvn1 function is associated with a wide range of human diseases.
Table 1: Known Substrates of Syvn1 and their Association with Disease
| Substrate | Cellular Process | Associated Disease(s) | References |
| Misfolded/Unfolded Proteins | ERAD, Proteostasis | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), Cystic Fibrosis | [1][4] |
| IRE1 | Unfolded Protein Response | Rheumatoid Arthritis, Cancer | [4][10] |
| p53 | Apoptosis, Cell Cycle | Cancer | [5][11] |
| STAT3 | Angiogenesis, Inflammation | Retinopathy of Prematurity, Cancer | [7] |
| PGC-1β | Mitochondrial Biogenesis, Metabolism | Obesity, Metabolic Syndrome | [12][13] |
| Atlastins (ATL1) | ER Morphology | Hereditary Spastic Paraplegia | [6] |
| GABAAα1 Receptor | Neuronal Signaling | Methamphetamine Addiction | [15] |
| SIRT2 | ER Stress, EMT | Asthma | [16] |
| SERPINA1 Z variant | Autophagy-mediated degradation | Alpha-1-antitrypsin deficiency | [2] |
Experimental Protocols for Studying Syvn1 Function
A variety of experimental techniques are employed to investigate the function of Syvn1. Below are generalized protocols for some of the key assays.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is a direct substrate of Syvn1's E3 ligase activity.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2G2/Ubc7)
-
Recombinant human Syvn1 (cytoplasmic domain or full-length in nanodiscs)
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein and ubiquitin
Protocol:
-
Set up the ubiquitination reaction by combining the E1, E2, Syvn1, substrate, ubiquitin, and ATP in the ubiquitination buffer.
-
As a negative control, set up reactions lacking one of the key components (e.g., E1, E2, Syvn1, or ATP).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using an antibody against the substrate protein to detect higher molecular weight species corresponding to ubiquitinated forms of the substrate.
-
Confirm the presence of ubiquitin on the substrate by stripping the membrane and re-probing with an anti-ubiquitin antibody, or by using tagged ubiquitin (e.g., HA-ubiquitin) and probing with an anti-tag antibody.
Co-immunoprecipitation (Co-IP)
Co-IP is used to determine if Syvn1 physically interacts with a putative substrate or binding partner within a cellular context.
Materials:
-
Cells expressing tagged versions of Syvn1 and/or the protein of interest (or endogenous proteins).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the "bait" protein (e.g., anti-Syvn1 or anti-tag).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer or low pH buffer).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the "bait" and "prey" proteins.
Protocol:
-
Lyse the cells to release protein complexes.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the "bait" antibody to form antibody-protein complexes.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for both the "bait" protein (to confirm successful immunoprecipitation) and the "prey" protein (to test for interaction).
Therapeutic Potential and Future Directions
The diverse roles of Syvn1 in cellular homeostasis and its involvement in a multitude of diseases make it an attractive therapeutic target.[17][18] For instance, inhibitors of Syvn1 could be beneficial in the treatment of certain cancers by preventing the degradation of tumor suppressors like p53. Conversely, activators of Syvn1 might be useful in neurodegenerative diseases characterized by the accumulation of misfolded proteins. The development of selective Syvn1 inhibitors has shown promise in preclinical models of obesity by preventing the degradation of PGC-1β and increasing energy expenditure.[12][13]
However, the ubiquitous expression and multifaceted functions of Syvn1 present a significant challenge for therapeutic development. Targeting Syvn1 may have unintended consequences in various tissues and cellular processes. Therefore, a deeper understanding of the tissue-specific functions of Syvn1 and the development of highly selective modulators are crucial for translating our knowledge of Syvn1 biology into safe and effective therapies. Future research should focus on elucidating the specific protein-protein interactions that govern Syvn1's substrate specificity and the development of strategies to selectively modulate its activity towards specific substrates.
References
- 1. SYVN1 - Wikipedia [en.wikipedia.org]
- 2. Ubiquitin ligase SYVN1/HRD1 facilitates degradation of the SERPINA1 Z variant/α-1-antitrypsin Z variant via SQSTM1/p62-dependent selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. uniprot.org [uniprot.org]
- 6. The E3 Ubiquitin Ligase SYVN1 Ubiquitinates Atlastins to Remodel the Endoplasmic Reticulum Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Research [labs.sbpdiscovery.org]
- 9. The Roles of the Ubiquitin–Proteasome System in the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synoviolin promotes IRE1 ubiquitination and degradation in synovial fibroblasts from mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYVN1 synoviolin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. The E3 ligase synoviolin controls body weight and mitochondrial biogenesis through negative regulation of PGC-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Frontiers | SYVN1, an ERAD E3 ubiquitin ligase, is involved in GABAAα1 degradation associated with methamphetamine-induced conditioned place preference [frontiersin.org]
- 16. Role of SYVN1 in the control of airway remodeling in asthma protection by promoting SIRT2 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E3 ubiquitin ligase SYVN1 as a promising therapeutic target for diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Staff View: E3 ubiquitin ligase SYVN1 as a promising therapeutic target for diverse human diseases :: Kabale University Library Catalog [library.kab.ac.ug]
LS-102 as a Selective Syvn1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LS-102, a selective inhibitor of the E3 ubiquitin ligase Synoviolin 1 (Syvn1), also known as HMG-CoA reductase degradation protein 1 (Hrd1). Syvn1 is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, responsible for targeting misfolded proteins for proteasomal degradation. Dysregulation of Syvn1 has been implicated in various pathologies, including rheumatoid arthritis, neurodegenerative diseases, and certain cancers. This compound has emerged as a valuable tool for studying the physiological and pathological roles of Syvn1 and as a potential therapeutic agent. This document details the mechanism of action of this compound, its in vitro and in vivo efficacy, and provides detailed experimental protocols for its characterization.
Introduction to Syvn1 and the ERAD Pathway
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various cellular stresses can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. The unfolded protein response (UPR) is a set of signaling pathways activated to cope with ER stress. A major branch of the UPR is the ERAD pathway, which removes terminally misfolded proteins from the ER and targets them for degradation by the proteasome.
Syvn1 is a crucial E3 ubiquitin ligase embedded in the ER membrane. It plays a central role in the ERAD pathway by recognizing and ubiquitinating misfolded protein substrates, thereby marking them for retro-translocation to the cytosol and subsequent degradation. The activity of Syvn1 is implicated in the pathogenesis of several diseases, making it an attractive therapeutic target.
This compound: A Selective Syvn1 Inhibitor
This compound is a small molecule inhibitor that selectively targets the E3 ligase activity of Syvn1.[1][2] It has been shown to inhibit the autoubiquitination of Syvn1, a process essential for its function.[1][2] The selectivity of this compound for Syvn1 over other E3 ubiquitin ligases like ARIH1, BRCA1/BARD1, and Efp has been demonstrated, highlighting its utility as a specific chemical probe.[2]
Mechanism of Action
This compound exerts its inhibitory effect by interfering with the autoubiquitination of Syvn1.[1][2] This inhibition leads to the stabilization of Syvn1 substrates. By suppressing the E3 ligase activity of Syvn1, this compound can modulate various downstream cellular processes. For instance, it has been shown to suppress the polyubiquitination of known Syvn1 target proteins such as nuclear factor erythroid 2-related factor 2 (NRF2), a mutant form of α-sarcoglycan, and PGC-1β.[1][3]
The following diagram illustrates the role of Syvn1 in the ERAD pathway and the inhibitory action of this compound.
References
LS-102: A Technical Guide to its Inhibitory Effect on E3 Ubiquitin Ligase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LS-102 is a selective small molecule inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1), also known as Hrd1. By targeting the enzymatic activity of Synoviolin, this compound has demonstrated potential therapeutic applications in diseases characterized by excessive cell proliferation and inflammation, such as rheumatoid arthritis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways.
Introduction to this compound and its Target: Synoviolin (Syvn1/Hrd1)
This compound is a potent and selective inhibitor of Synoviolin (Syvn1), a key E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane. Synoviolin plays a critical role in ER-associated degradation (ERAD), a cellular quality control system responsible for the elimination of misfolded and unfolded proteins from the ER.[1] Beyond its role in ERAD, Synoviolin is implicated in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammatory responses. Its dysregulation has been linked to the pathogenesis of several diseases, most notably rheumatoid arthritis, where it contributes to the hyperproliferation of synovial fibroblasts.[1]
This compound exerts its effects by directly inhibiting the E3 ligase activity of Synoviolin, thereby preventing the ubiquitination and subsequent degradation of its target substrate proteins. This interruption of the ubiquitination cascade forms the basis of its therapeutic potential.
Quantitative Data
The inhibitory activity of this compound has been quantified in several key assays, demonstrating its potency against Synoviolin and its effects on cellular processes.
| Parameter | Description | Value | Reference |
| IC50 | Inhibition of Synoviolin autoubiquitination | 35 µM | [2] |
| IC50 | Inhibition of Rheumatoid Synovial Cell proliferation | 5.4 µM | [2] |
Mechanism of Action
This compound functions as a direct inhibitor of the RING-type E3 ubiquitin ligase activity of Synoviolin. The ubiquitination process is a three-step enzymatic cascade involving an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. The E3 ligase is responsible for substrate recognition and the transfer of ubiquitin from the E2 enzyme to the target protein. By inhibiting Synoviolin, this compound prevents the polyubiquitination of its substrates, leading to their accumulation and altered downstream signaling.
Key substrates of Synoviolin that are affected by this compound include:
-
Nuclear factor erythroid 2-related factor 2 (NRF2): A transcription factor that plays a central role in the antioxidant response. Inhibition of its degradation by this compound can lead to enhanced antioxidant signaling.
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β): A transcriptional coactivator involved in mitochondrial biogenesis and energy metabolism.
-
p53: A tumor suppressor protein that regulates the cell cycle and apoptosis.[3]
-
Inositol-requiring enzyme 1 (IRE1): A key transducer of the unfolded protein response (UPR).[4]
The following diagram illustrates the general mechanism of Synoviolin-mediated ubiquitination and the inhibitory action of this compound.
Caption: this compound inhibits Synoviolin's E3 ligase activity.
Experimental Protocols
In Vitro Synoviolin Autoubiquitination Assay
This assay assesses the ability of this compound to inhibit the autoubiquitination activity of Synoviolin.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)[1]
-
Recombinant human Synoviolin (cytoplasmic domain)
-
Ubiquitin
-
ATP
-
10x Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and buffers
-
Anti-ubiquitin antibody
-
Western blot detection reagents
Procedure:
-
Prepare the reaction mixture in a total volume of 30-50 µL. The final concentrations of the components should be approximately:
-
E1 enzyme: 50-100 nM
-
E2 enzyme: 0.2-0.5 µM
-
Synoviolin: 0.1-0.2 µM
-
Ubiquitin: 5-10 µM
-
ATP: 2-5 mM
-
1x Ubiquitination Buffer
-
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated Synoviolin.
-
Visualize the results using an appropriate Western blot detection system. The intensity of the high molecular weight polyubiquitin (B1169507) smear is indicative of Synoviolin activity.
Caption: Workflow for the in vitro autoubiquitination assay.
Rheumatoid Synovial Fibroblast Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).
Materials:
-
Human RA-FLS cell line (e.g., MH7A or primary RA-FLS)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RA-FLS in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO (vehicle control) for 24-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
Bovine type II collagen (dissolved in 0.05 M acetic acid to 2 mg/mL)[7]
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL of Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
Syringes and needles
Procedure:
-
Immunization (Day 0): Emulsify the type II collagen solution with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify the type II collagen solution with an equal volume of IFA. Inject 100 µL of the emulsion intradermally at a site different from the initial injection.
-
Treatment: Begin treatment with this compound (e.g., 1-10 mg/kg, i.p., daily) or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits The maximum score per mouse is 16.
-
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
Caption: Timeline for the in vivo CIA mouse model.
Signaling Pathways
This compound modulates cellular signaling by preventing the degradation of Synoviolin's substrates. The following diagram depicts the central role of Synoviolin in the ERAD pathway and its interaction with other key signaling molecules, and how this compound interferes with these processes.
Caption: Overview of Synoviolin-mediated signaling pathways.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of rheumatoid arthritis and potentially other diseases driven by aberrant Synoviolin activity. Its well-defined mechanism of action, potent inhibitory effects, and demonstrated in vivo efficacy make it a valuable tool for researchers in the fields of rheumatology, cell biology, and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the further investigation and development of this compound and other inhibitors of the E3 ubiquitin ligase Synoviolin.
References
- 1. Synoviolin/Hrd1, an E3 ubiquitin ligase, as a novel pathogenic factor for arthropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotides modulate synoviocyte proliferation and osteoclast differentiation in macrophages with potential implications for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic destruction of p53 by the endoplasmic reticulum-resident ubiquitin ligase ‘Synoviolin' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synoviolin promotes IRE1 ubiquitination and degradation in synovial fibroblasts from mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 6. info.taconic.com [info.taconic.com]
- 7. chondrex.com [chondrex.com]
The Role of LS-102 in ER Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LS-102 is a selective small-molecule inhibitor of synoviolin (SYVN1), an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane. Emerging evidence points to a significant role for synoviolin in the regulation of the unfolded protein response (UPR), a critical cellular signaling network activated by ER stress. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its potential impact on the three primary ER stress signaling pathways: PERK, IRE1, and ATF6. While direct experimental evidence detailing the effects of this compound on all UPR branches is still developing, its established function as a synoviolin inhibitor provides a strong basis for its role in modulating, at a minimum, the IRE1 pathway. This document summarizes available quantitative data, outlines hypothetical experimental protocols for further investigation, and presents signaling pathway diagrams to facilitate a deeper understanding of this compound's potential as a modulator of ER stress.
Introduction to this compound and its Target, Synoviolin
This compound is a selective inhibitor of synoviolin (also known as HRD1), an ER-resident E3 ubiquitin ligase.[1][2] Synoviolin plays a crucial role in ER-associated degradation (ERAD), a quality control process that removes misfolded or unfolded proteins from the ER.[3][4] By inhibiting the autoubiquitination activity of synoviolin, this compound disrupts its E3 ligase function.[1] This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of synoviolin.
The Inferred Role of this compound in the IRE1α ER Stress Pathway
The most direct link between this compound and ER stress pathways comes from the established interaction between synoviolin and inositol-requiring enzyme 1α (IRE1α), a key sensor of the UPR.[4][5][6]
Mechanism of Action:
Under conditions of ER stress, IRE1α is activated. However, studies have shown that synoviolin can interact with, ubiquitinate, and promote the degradation of IRE1α.[5] This suggests that synoviolin acts as a negative regulator of the IRE1α signaling pathway.
By inhibiting synoviolin, this compound is hypothesized to prevent the degradation of IRE1α, thereby leading to its stabilization and potentially enhanced signaling. This would, in turn, promote the downstream events of the IRE1α pathway, including the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER expansion, and ERAD, ultimately aiming to restore ER homeostasis.[7]
Current Research Gaps:
It is important to note that direct experimental evidence from published literature demonstrating the effect of this compound treatment on IRE1α protein levels, XBP1 splicing, or the expression of XBP1s target genes is currently limited. Furthermore, the effects of this compound on the other two branches of the UPR, the PERK and ATF6 pathways, have not been reported. Therefore, the role of this compound in these pathways remains speculative.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 (Synoviolin autoubiquitination) | 35 µM | In vitro ubiquitination assay | [1] |
| IC50 (Rheumatoid synovial cell proliferation) | 5.4 µM | Rheumatoid synovial cells (RSCs) | [8][9] |
Hypothetical Experimental Protocols
To further elucidate the role of this compound in ER stress pathways, the following experimental protocols are proposed.
Western Blot Analysis of ER Stress Markers
This protocol describes how to assess the effect of this compound on the activation of the three UPR branches by monitoring key phosphorylation and cleavage events.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound (solubilized in DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF6 (for full-length and cleaved forms), anti-IRE1α, anti-XBP1s, anti-CHOP, and anti-β-actin (as a loading control).
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce ER stress by treating cells with Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 1 µM) for a time course (e.g., 0, 2, 4, 8, 16 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
RT-PCR for XBP1 Splicing
This protocol allows for the direct measurement of IRE1α endoribonuclease activity.
Materials:
-
Cell line of interest
-
This compound
-
ER stress inducer
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers specific for human or mouse XBP1 that flank the 26-nucleotide intron.
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Treat cells with this compound and an ER stress inducer as described in the Western blot protocol.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform PCR using XBP1-specific primers.
-
Resolve PCR products on a 3% agarose gel. The unspliced XBP1 will yield a larger PCR product than the spliced form.
-
Visualize and quantify the bands corresponding to unspliced and spliced XBP1.
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the ER stress pathways and the proposed mechanism of this compound.
References
- 1. Synoviolin inhibitor this compound reduces endoplasmic reticulum stress-induced collagen secretion in an in vitro model of stress-related interstitial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. embopress.org [embopress.org]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Synoviolin promotes IRE1 ubiquitination and degradation in synovial fibroblasts from mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synoviolin/Hrd1, an E3 ubiquitin ligase, as a novel pathogenic factor for arthropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
LS-102 and its Impact on Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LS-102, a derivative of Astragaloside IV, has emerged as a promising therapeutic agent, primarily recognized for its protective effects against ischemia-reperfusion (I/R) injury. Its mechanism of action is intrinsically linked to mitochondrial health, with a significant body of research highlighting its role in the regulation of mitochondrial dynamics, specifically the inhibition of mitochondrial fission. While direct evidence of this compound inducing mitochondrial biogenesis is still under investigation, its parent compound, Astragaloside IV, is known to modulate key signaling pathways that govern this process. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on mitochondrial function, details the experimental protocols used in key studies, and explores the potential signaling pathways through which this compound may influence mitochondrial biogenesis.
Introduction: The Critical Role of Mitochondria
Mitochondria are dynamic organelles essential for cellular survival and function, playing a central role in energy production, calcium homeostasis, and the regulation of apoptosis.[1] Mitochondrial dysfunction is a hallmark of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic diseases.[1][2][3] Consequently, therapeutic strategies aimed at preserving or enhancing mitochondrial function are of significant interest.
Mitochondrial quality control is maintained through a delicate balance of several processes, including mitochondrial biogenesis (the generation of new mitochondria), mitochondrial dynamics (fission and fusion), and mitophagy (the removal of damaged mitochondria).[4] An imbalance in these processes can lead to cellular stress and death.
This compound, a water-soluble derivative of Astragaloside IV, has demonstrated potent protective effects in preclinical models of I/R injury.[5][6] These effects are largely attributed to its ability to mitigate mitochondrial dysfunction.
This compound and the Regulation of Mitochondrial Dynamics
Current research strongly indicates that a primary mechanism of this compound's protective action is its modulation of mitochondrial dynamics, particularly the inhibition of excessive mitochondrial fission during cellular stress.
Inhibition of Drp1-Mediated Mitochondrial Fission
Mitochondrial fission is a physiological process mediated by the dynamin-related protein 1 (Drp1). However, under pathological conditions such as I/R injury, excessive Drp1-mediated fission leads to mitochondrial fragmentation, dysfunction, and apoptosis.[5][7]
This compound has been shown to inhibit this detrimental fission by modulating the phosphorylation state of Drp1. Specifically, this compound decreases the phosphorylation of Drp1 at serine 616 (p-Drp1 Ser616), a site associated with Drp1 activation and translocation to the mitochondria, and increases the phosphorylation at serine 637 (p-Drp1 Ser637), which is inhibitory.[4][5] This dual regulation effectively prevents the recruitment of Drp1 to the mitochondrial outer membrane, thereby preserving mitochondrial integrity and function.[5]
Signaling Pathway of this compound in Mitochondrial Fission
The inhibitory effect of this compound on Drp1 is mediated through the PI3K/Akt/GSK-3β signaling pathway. Glycogen synthase kinase 3β (GSK-3β) is a key kinase that phosphorylates Drp1 at Ser616. This compound activates the PI3K/Akt pathway, which in turn phosphorylates and inactivates GSK-3β. This inactivation of GSK-3β leads to a reduction in p-Drp1 Ser616 levels, thus inhibiting mitochondrial fission.[5][6]
Potential Impact of this compound on Mitochondrial Biogenesis
While direct studies on this compound and mitochondrial biogenesis are lacking, the known effects of its parent compound, Astragaloside IV, on key biogenesis regulators provide a strong rationale for a potential role. Mitochondrial biogenesis is a complex process orchestrated by a network of transcription factors and co-activators.[8][9]
Key Regulators of Mitochondrial Biogenesis
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha): Considered the master regulator of mitochondrial biogenesis.[8][9] It co-activates nuclear respiratory factors (NRFs) to initiate the transcription of nuclear-encoded mitochondrial proteins.[8]
-
AMPK (AMP-activated protein kinase): A cellular energy sensor that, when activated by a high AMP/ATP ratio, promotes energy-producing pathways, including mitochondrial biogenesis, often through the activation of PGC-1α.[10][11][12]
-
SIRT1 (Sirtuin 1): An NAD+-dependent deacetylase that can activate PGC-1α, linking cellular metabolic status to mitochondrial function.[13][14]
-
NRF-1 and NRF-2 (Nuclear Respiratory Factors 1 and 2): Transcription factors that regulate the expression of nuclear genes encoding mitochondrial proteins.[15][16]
-
TFAM (Mitochondrial Transcription Factor A): A key factor that translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).[15][16]
Astragaloside IV and Biogenesis Pathways
Preclinical studies have shown that Astragaloside IV can activate AMPK, SIRT1, and PGC-1α.[17] This activation is associated with enhanced mitochondrial biogenesis and improved mitochondrial function.[17] Given that this compound is a derivative of Astragaloside IV, it is plausible that it retains the ability to modulate these critical biogenesis pathways.
Proposed Signaling Pathway for this compound in Mitochondrial Biogenesis
Based on the known actions of Astragaloside IV, we propose a potential signaling pathway for this compound in promoting mitochondrial biogenesis. In this hypothetical model, this compound may activate AMPK and SIRT1, leading to the subsequent activation of PGC-1α. PGC-1α then co-activates NRF-1 and NRF-2, which in turn drive the expression of TFAM and other nuclear-encoded mitochondrial proteins. TFAM then translocates to the mitochondria to promote mtDNA replication and transcription, ultimately leading to the formation of new, functional mitochondria.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound, focusing on its effects on mitochondrial function and related signaling pathways.
Table 1: Effect of this compound on Mitochondrial Function in H9c2 Cardiomyocytes Subjected to Hypoxia/Reperfusion (H/R)
| Parameter | Control | H/R | H/R + this compound (0.3125 µM) | H/R + this compound (0.625 µM) | H/R + this compound (1.25 µM) |
| Cell Viability (%) | 100 | 52.3 | 61.5 | 73.2 | 85.6 |
| Mitochondrial Viability (%) | 100 | 45.1 | 58.9 | 71.4 | 82.3 |
| ATP Production (µmol/g prot) | 12.8 | 5.6 | 7.9 | 9.8 | 11.2 |
| SOD Activity (U/mg prot) | 152.4 | 85.7 | 102.3 | 121.8 | 139.5 |
| Data are presented as mean values and are illustrative based on published findings.[5] |
Table 2: Effect of this compound on Drp1 Phosphorylation in H9c2 Cells
| Protein Ratio | Control | H/R | H/R + this compound (1.25 µM) |
| p-Drp1 (Ser616) / Total Drp1 | 1.0 | 3.2 | 1.5 |
| p-Drp1 (Ser637) / Total Drp1 | 1.0 | 0.4 | 0.8 |
| Data are presented as relative fold changes and are illustrative based on published findings.[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effects on mitochondrial dynamics.
Cell Culture and Hypoxia/Reperfusion (H/R) Model
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
H/R Protocol:
-
Cells are pre-treated with this compound (0.3125, 0.625, and 1.25 µM) for 24 hours.
-
The culture medium is replaced with glucose-free DMEM, and cells are placed in a hypoxic chamber (0.1% O2, 5% CO2, 94.9% N2) for 12 hours.
-
Reperfusion is initiated by replacing the medium with normal culture medium and returning the cells to normoxic conditions for 2 hours.[5]
-
Western Blot Analysis
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-Drp1 (Ser616), p-Drp1 (Ser637), total Drp1, and loading controls (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Mitochondrial Morphology Assessment
-
Staining: Cells grown on coverslips are stained with MitoTracker Red CMXRos to visualize mitochondria.
-
Imaging: Images are captured using a confocal microscope.
-
Analysis: Mitochondrial morphology is categorized as tubular (fused) or fragmented (fission). The percentage of cells with fragmented mitochondria is quantified.[5]
Conclusion and Future Directions
This compound is a promising therapeutic candidate that exerts significant protective effects against cellular stress by preserving mitochondrial integrity and function. The primary established mechanism involves the inhibition of Drp1-mediated mitochondrial fission through the PI3K/Akt/GSK-3β signaling pathway.
While direct evidence for the role of this compound in mitochondrial biogenesis is currently limited, the known effects of its parent compound, Astragaloside IV, on key regulators such as AMPK, SIRT1, and PGC-1α, provide a strong rationale for further investigation. Future research should focus on directly assessing the impact of this compound on these biogenesis pathways. Such studies will be crucial for a complete understanding of this compound's mechanism of action and for expanding its potential therapeutic applications to a wider range of mitochondria-related diseases. Elucidating this potential dual role of this compound in both inhibiting mitochondrial damage and promoting mitochondrial renewal would significantly advance its development as a potent mitoprotective agent.
References
- 1. Mitochondrial function in the heart: the insight into mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Therapeutics for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria in acute myocardial infarction and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astragaloside IV Derivative (this compound) Alleviated Myocardial Ischemia Reperfusion Injury by Inhibiting Drp1Ser616 Phosphorylation-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV Derivative (this compound) Alleviated Myocardial Ischemia Reperfusion Injury by Inhibiting Drp1Ser616 Phosphorylation-Mediated Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondria in acute myocardial infarction and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PGC-1α signaling in skeletal muscle health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of SIRT1 in aging: Roles in mitochondrial function and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overexpression of TFAM, NRF-1 and myr-AKT protects the MPP(+)-induced mitochondrial dysfunctions in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. caringsunshine.com [caringsunshine.com]
In Vitro Profile of LS-102: A Selective Synoviolin Inhibitor for Rheumatoid Arthritis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of LS-102, a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1/Hrd1). Synoviolin is a key player in the endoplasmic reticulum-associated degradation (ERAD) pathway and has been implicated in the pathogenesis of rheumatoid arthritis (RA) through its role in the hyperproliferation of synovial cells. This document summarizes the available quantitative data on the inhibitory activity of this compound, outlines detailed experimental protocols for key assays, and visualizes the pertinent signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for RA and other inflammatory diseases.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key effector cells in RA pathogenesis, exhibiting tumor-like properties of proliferation and invasion of the articular cartilage.[1] Synoviolin (Syvn1), an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane, has emerged as a critical factor in the abnormal proliferation of rheumatoid synovial cells.[2][3] By mediating the degradation of unfolded or misfolded proteins via the ERAD pathway, synoviolin helps to alleviate ER stress and prevent apoptosis, thereby promoting cell survival and growth.[2][4][5]
This compound has been identified as a selective small molecule inhibitor of synoviolin's E3 ligase activity.[2][6] Its ability to suppress the proliferation of rheumatoid synovial cells in vitro suggests its potential as a therapeutic agent for RA.[2][6] This guide details the in vitro studies of this compound on synovial cells, providing researchers with the necessary information to understand its mechanism of action and to design further investigations.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Activity of this compound
| Parameter | Description | Value (IC50) | Reference |
| Synoviolin Autoubiquitination | Inhibition of the autoubiquitination activity of synoviolin in an in vitro ubiquitination assay. | 35 µM | [2][6] |
| Rheumatoid Synovial Cell (RSC) Proliferation | Inhibition of the proliferation of rheumatoid synovial cells. | 5.4 µM | [2][6] |
| HeLa Cell Proliferation | Inhibition of the proliferation of HeLa cells, used as a control cell line. | 32.7 µM | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for the key experiments cited in the quantitative data summary.
In Vitro Ubiquitination Assay
This protocol is a generalized procedure for assessing the E3 ubiquitin ligase activity of synoviolin and its inhibition by this compound.
Objective: To determine the IC50 value of this compound for the autoubiquitination of synoviolin.
Materials:
-
Recombinant human ubiquitin-activating enzyme (E1)
-
Recombinant human ubiquitin-conjugating enzyme (E2)
-
Recombinant human ubiquitin
-
Recombinant human synoviolin (E3)
-
This compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and recombinant synoviolin in the ubiquitination reaction buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated synoviolin.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the extent of ubiquitination at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Rheumatoid Synovial Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on the proliferation of rheumatoid synovial cells.
Objective: To determine the IC50 value of this compound for the proliferation of rheumatoid synovial cells.
Materials:
-
Rheumatoid synovial cells (RSCs)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the RSCs in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) in fresh cell culture medium.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or incorporation of the label.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of proliferation against the log of the this compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by this compound is essential for elucidating its mechanism of action.
Synoviolin (Syvn1) Signaling Pathway in Rheumatoid Arthritis
Synoviolin plays a crucial role in the ERAD pathway, which is responsible for maintaining protein homeostasis in the ER. In rheumatoid arthritis, the overexpression of synoviolin in synovial cells contributes to their hyperproliferation and resistance to apoptosis. This compound selectively inhibits the E3 ligase activity of synoviolin, leading to the accumulation of unfolded proteins and ER stress, which can ultimately induce apoptosis in these cells. A key substrate of synoviolin in this context is Inositol-requiring enzyme 1 (IRE1), a central mediator of the unfolded protein response (UPR).[4][5] By promoting the ubiquitination and degradation of IRE1, synoviolin dampens the pro-apoptotic signals of the UPR.[4][5]
Caption: Synoviolin (Syvn1) signaling pathway in rheumatoid arthritis.
Experimental Workflow for this compound IC50 Determination
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in in vitro assays.
Caption: General workflow for IC50 determination of this compound.
Effect of this compound on Cytokine Production
While fibroblast-like synoviocytes are a major source of pro-inflammatory cytokines such as IL-6 and TNF-α in the rheumatoid joint, currently, there is no publicly available data specifically detailing the effect of this compound on cytokine production by synovial cells.[7][8] The inhibition of other E3 ubiquitin ligases has been shown to modulate cytokine production in synovial fibroblasts.[7][8] Given the central role of synoviolin in cellular stress responses and proliferation, it is plausible that this compound could modulate the inflammatory secretome of synovial cells. However, further investigation is required to elucidate the specific impact of this compound on the cytokine profile of rheumatoid synovial fibroblasts.
Conclusion
This compound is a valuable research tool for investigating the role of synoviolin in the pathophysiology of rheumatoid arthritis. Its selective inhibition of synoviolin's E3 ligase activity and its potent anti-proliferative effect on rheumatoid synovial cells highlight its potential as a lead compound for the development of novel disease-modifying anti-rheumatic drugs. This technical guide provides a summary of the key in vitro data for this compound and standardized protocols to facilitate further research in this promising area. Future studies should focus on elucidating the effect of this compound on cytokine production and other key pathogenic functions of synovial cells to fully understand its therapeutic potential.
References
- 1. Advances of the small molecule drugs regulating fibroblast-like synovial proliferation for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RING-finger type E3 ubiquitin ligase inhibitors as novel candidates for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synoviolin/Hrd1, an E3 ubiquitin ligase, as a novel pathogenic factor for arthropathy. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Synoviolin promotes IRE1 ubiquitination and degradation in synovial fibroblasts from mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synoviolin promotes IRE1 ubiquitination and degradation in synovial fibroblasts from mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-arthritic effect of E3 ubiquitin ligase, c-MIR, expression in the joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Cellular Targets of LS-102 Beyond Syvn1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS-102 is a selective small molecule inhibitor of the E3 ubiquitin ligase Synoviolin 1 (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1). Syvn1/HRD1 is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, responsible for targeting misfolded proteins for proteasomal degradation. By inhibiting Syvn1, this compound has shown therapeutic potential in models of rheumatoid arthritis, interstitial pneumonia, and certain cancers. While Syvn1 is the primary and intended target of this compound, a comprehensive understanding of its broader cellular interactions is crucial for a complete assessment of its mechanism of action and potential off-target effects. This technical guide provides a detailed overview of the known cellular targets of this compound beyond Syvn1, based on available preclinical data.
Selectivity Profile of this compound
Direct assessment of this compound's selectivity against other E3 ubiquitin ligases has been limited. However, available data suggests a high degree of selectivity for Syvn1.
E3 Ubiquitin Ligase Panel
A study evaluating the specificity of this compound demonstrated that it does not inhibit the activity of several other E3 ubiquitin ligases, indicating a specific inhibitory profile.
| E3 Ligase Target | Effect of this compound |
| ARIH1 | No inhibition |
| BRCA1/BARD1 | No inhibition |
| Efp | No inhibition |
Experimental Protocol: E3 Ligase Activity Assay
The inhibitory activity of this compound against other E3 ubiquitin ligases was determined using an in vitro ubiquitination assay. The general protocol is as follows:
-
Reaction Mixture Preparation: A reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase of interest (e.g., ARIH1, BRCA1/BARD1, or Efp), and ubiquitin is prepared in a reaction buffer.
-
Compound Incubation: this compound is added to the reaction mixture at a specified concentration. A control reaction is performed with a vehicle (e.g., DMSO).
-
Initiation of Ubiquitination: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of SDS-PAGE loading buffer. The reaction products are then separated by SDS-PAGE and transferred to a PVDF membrane.
-
Analysis: The autoubiquitination of the E3 ligase is detected by immunoblotting with an anti-ubiquitin antibody or an antibody against the specific E3 ligase. The absence of a shift in the molecular weight of the E3 ligase in the presence of this compound, as compared to the control, indicates a lack of inhibition.
Downstream Cellular Effects of Syvn1 Inhibition by this compound
The majority of the known cellular effects of this compound are downstream consequences of its primary activity as a Syvn1 inhibitor. These effects provide insights into the cellular pathways modulated by this compound.
Modulation of Syvn1 Substrates
This compound, by inhibiting Syvn1's E3 ligase activity, prevents the polyubiquitination and subsequent degradation of several known Syvn1 substrates. This leads to their accumulation and increased activity.
| Protein | Cellular Function | Effect of this compound |
| NRF2 (Nuclear factor erythroid 2-related factor 2) | Transcription factor that regulates the expression of antioxidant and cytoprotective genes. | Suppression of polyubiquitination |
| PGC-1β (Peroxisome proliferator-activated receptor-gamma coactivator 1-beta) | Transcriptional coactivator that regulates mitochondrial biogenesis and cellular metabolism. | Suppression of polyubiquitination |
| V247M α-sarcoglycan mutant | A misfolded protein associated with muscular dystrophy. | Suppression of polyubiquitination |
| Drp1 (Dynamin-related protein 1) | A key regulator of mitochondrial fission. | Increased protein levels |
Experimental Protocol: Immunoprecipitation and Western Blotting for Ubiquitination
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: The protein of interest (e.g., NRF2, PGC-1β) is immunoprecipitated from the cell lysates using a specific primary antibody conjugated to protein A/G beads.
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. The total protein levels are assessed by immunoblotting with an antibody against the protein of interest.
Impact on Cellular Signaling Pathways
The inhibition of Syvn1 by this compound triggers responses in several interconnected cellular signaling pathways, primarily related to protein quality control and cellular stress responses.
Inhibition of Syvn1, a central component of ERAD, leads to the induction of the Unfolded Protein Response (UPR). This is a cellular stress response aimed at restoring ER homeostasis.
Figure 1: this compound's effect on the UPR and ERAD pathways.
Experimental Protocol: XBP1 Splicing Assay
-
RNA Extraction: Total RNA is extracted from cells treated with this compound or vehicle.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using reverse transcriptase.
-
PCR Amplification: The XBP1 cDNA is amplified by PCR using primers that flank the splicing site.
-
Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The unspliced and spliced forms of XBP1 will migrate at different sizes, allowing for their differentiation and quantification.
This compound has been shown to influence mitochondrial dynamics by increasing the levels of Drp1, a protein that promotes mitochondrial fission. This suggests a link between ER stress and mitochondrial morphology.
Figure 2: this compound's influence on mitochondrial fission via Drp1.
Experimental Protocol: Western Blot for Drp1
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with a primary antibody specific for Drp1. A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to HRP and a chemiluminescent substrate. The band intensities are quantified using densitometry software.
Summary and Future Directions
The available evidence indicates that this compound is a highly selective inhibitor of Syvn1/HRD1. While comprehensive, unbiased off-target screening has not been reported, initial targeted studies show no inhibition of other tested E3 ligases. The majority of this compound's observed cellular effects can be attributed to the downstream consequences of Syvn1 inhibition, including the stabilization of its substrates and the modulation of the UPR and mitochondrial dynamics.
For future drug development, a more extensive off-target profiling of this compound would be beneficial. Techniques such as chemical proteomics, cellular thermal shift assays (CETSA), and broad kinase panel screening could provide a more complete picture of its cellular interactome. Such studies would further solidify the understanding of this compound's mechanism of action and aid in the prediction of its safety and efficacy in clinical applications.
Figure 3: Overview of experimental workflows for this compound characterization.
Methodological & Application
Application Notes and Protocols for LS-102 in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS-102 is a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), a key enzyme implicated in the pathogenesis of rheumatoid arthritis (RA).[1][2] Synoviolin is highly expressed in the synovial cells of RA patients and contributes to the hyperproliferation of these cells and the inflammatory environment within the joint by targeting key proteins for degradation. This compound offers a targeted therapeutic approach by inhibiting synoviolin's enzymatic activity, thereby modulating downstream signaling pathways involved in inflammation and cell survival. These application notes provide a comprehensive guide for the use of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that mimics many aspects of human RA.
Mechanism of Action: The Role of Synoviolin Inhibition
In the context of rheumatoid arthritis, the endoplasmic reticulum (ER) resident E3 ubiquitin ligase, synoviolin (Syvn1), plays a critical role in the hyperproliferation of synovial cells. Synoviolin targets the inositol-requiring enzyme 1 (IRE1), a key protein in the ER stress-induced apoptosis pathway, for ubiquitination and subsequent degradation.[1] This action of synoviolin effectively suppresses apoptosis in synovial cells, leading to their overgrowth and the progression of arthritis.
This compound acts as a selective inhibitor of synoviolin. By blocking the E3 ligase activity of synoviolin, this compound prevents the ubiquitination and degradation of IRE1. The resulting increase in IRE1 levels is believed to promote the apoptosis of the hyperproliferative synovial cells, thereby reducing synovial inflammation and joint damage.
References
LS-102 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LS-102, a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), in cell culture experiments. Detailed protocols, dosage recommendations, and data presentation are included to facilitate the integration of this compound into various research applications.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of synoviolin (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1). Syvn1 is an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane that plays a crucial role in ER-associated degradation (ERAD) of misfolded proteins. Dysregulation of Syvn1 has been implicated in various diseases, including rheumatoid arthritis, neurodegenerative disorders, and certain cancers. This compound exerts its effects by inhibiting the autoubiquitination of Syvn1, thereby suppressing its E3 ligase activity and the subsequent polyubiquitination of its target proteins.
Mechanism of Action
This compound selectively targets the E3 ubiquitin ligase activity of Syvn1. By doing so, it prevents the ubiquitination and subsequent proteasomal degradation of Syvn1 substrate proteins. One of the key substrates of Syvn1 is the transcription factor Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), a master regulator of the antioxidant response. By inhibiting Syvn1, this compound leads to the stabilization and accumulation of NRF2, which can then translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Syvn1 Autoubiquitination) | 35 µM | In vitro assay | [1][2] |
| IC₅₀ (Cell Proliferation) | 5.4 µM | Rheumatoid Synovial Cells (RSCs) | [1][3] |
Table 2: Recommended Dosage for Cell Culture Experiments
| Cell Line | Concentration Range | Incubation Time | Application | Reference |
| Rheumatoid Synovial Cells (RSCs) | 20 - 60 µM | 12 hours | Inhibition of Proliferation | [1][3] |
| Glioblastoma (U87) | Concentration-dependent | Not specified | Induction of Cell Death | [4] |
| Glioblastoma (T98G) | Concentration-dependent | Not specified | Induction of Cell Death | [4] |
| Neuroblastoma (SH-SY5Y) | Concentration-dependent | Not specified | Induction of Cell Death | [4] |
| Normal Astrocytes (K1884, NHA) | Concentration-dependent | Not specified | Induction of Cell Death | [4] |
Experimental Protocols
The following are detailed protocols for the use of this compound in cell culture.
Reconstitution and Storage of this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as DMSO to prepare a stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
General Protocol for Treating Adherent Cells with this compound
This protocol provides a general workflow for treating adherent cell lines with this compound.
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.
-
Cell Adherence: Incubate the cells for 24 hours to allow for proper adherence and recovery.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, 48, or 72 hours). The incubation time will depend on the specific assay and the cell line's doubling time.
-
Analysis: Following incubation, harvest the cells and proceed with the desired downstream analysis, such as cell viability assays, western blotting for protein expression, or qPCR for gene expression.
Protocol for Assessing the Effect of this compound on NRF2 Stabilization
This protocol describes how to investigate the effect of this compound on the stabilization of its downstream target, NRF2.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time course (e.g., 2, 4, 8, 12, 24 hours) as described in the general protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NRF2 overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the NRF2 signal to the loading control. Compare the levels of NRF2 in this compound-treated cells to the vehicle-treated control. An increase in the NRF2 protein level indicates its stabilization due to Syvn1 inhibition by this compound.
Concluding Remarks
This compound is a valuable research tool for studying the role of the E3 ubiquitin ligase Syvn1 in various cellular processes and disease models. The protocols and data provided in these application notes are intended to serve as a starting point for your experiments. Optimization of concentrations and incubation times for specific cell lines and experimental conditions is highly recommended.
References
- 1. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 2. Dysregulated SYVN1 promotes CAV1 protein ubiquitination and accentuates ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LS-102 IC50 Values
Introduction
LS-102 is a selective small-molecule inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1).[1][2][3] Syvn1 is a critical component of the endoplasmic reticulum-associated degradation (ERAD) pathway, responsible for targeting misfolded proteins for proteasomal degradation.[2] By inhibiting the autoubiquitination and E3 ligase activity of Syvn1, this compound has demonstrated potential therapeutic applications, particularly in conditions like rheumatoid arthritis where Syvn1 is overexpressed.[1]
The accurate determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery, providing a quantitative measure of a compound's potency. This document provides detailed protocols for determining the IC50 value of this compound through both biochemical and cell-based assays, designed for researchers, scientists, and drug development professionals.
This compound Target Profile and Signaling Pathway
This compound's primary target is Synoviolin (Syvn1), an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane. Syvn1 plays a pivotal role in maintaining protein homeostasis by identifying and targeting misfolded or unfolded proteins for degradation. This process, known as ERAD, is essential for mitigating ER stress. This compound selectively inhibits the E3 ligase activity of Syvn1, preventing the ubiquitination of its substrate proteins.[1] This inhibition can lead to the accumulation of specific proteins, thereby modulating cellular pathways and responses. For instance, this compound has been shown to suppress the proliferation of rheumatoid synovial cells (RSCs) in a Syvn1-dependent manner.[1]
Quantitative Data Summary
The potency of this compound has been quantified against its direct biochemical target and in cell-based functional assays. The following table summarizes the reported IC50 values.
| Assay Type | Target/System | Reported IC50 Value | Reference |
| Biochemical Assay | Synoviolin (Syvn1) Autoubiquitination | 35 µM | [1] |
| Cell-Based Assay | Proliferation of Rheumatoid Synovial Cells (RSCs) | 5.4 µM | [1][3] |
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound involves a series of sequential steps, from initial compound preparation to final data analysis and interpretation. This process ensures reproducibility and accuracy.
Experimental Protocols
Protocol 1: Biochemical IC50 Determination (In Vitro Ubiquitination Assay)
This protocol describes a method to determine the IC50 of this compound against the autoubiquitination activity of recombinant Syvn1. This assay quantifies the amount of ubiquitin transferred by Syvn1 to itself.
A. Materials and Reagents:
-
Recombinant human Syvn1 (E3)
-
Recombinant human UBA1 (E1)
-
Recombinant human UBE2G2 (E2)
-
Biotinylated Ubiquitin
-
Magnesium-ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (powder or DMSO stock)
-
DMSO (Dimethyl sulfoxide)
-
Streptavidin-coated microplates (e.g., 384-well)
-
Detection reagent (e.g., Europium-labeled anti-ubiquitin antibody)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of time-resolved fluorescence
B. Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO. Further dilute this series in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤1%.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Enzyme/Substrate Addition: Add 2.5 µL of an enzyme/substrate mixture containing E1, E2, Syvn1 (E3), and biotinylated ubiquitin in Assay Buffer. Pre-incubate for 15 minutes at room temperature to allow this compound to bind to Syvn1.
-
Initiate Reaction: Add 5 µL of the ATP solution to each well to start the ubiquitination reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C. The optimal time should be within the linear range of the reaction, determined empirically.
-
Detection:
-
Stop the reaction by adding a stop buffer (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to capture the biotin-ubiquitinated Syvn1.
-
Wash the plate 3-4 times with Wash Buffer.
-
Add the detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate again and add the final detection solution.
-
-
Data Acquisition: Measure the signal using a compatible plate reader.
C. Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data by setting the signal from the DMSO control (no inhibitor) as 100% activity and a no-ATP or high-concentration inhibitor control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Protocol 2: Cell-Based IC50 Determination (Cell Proliferation Assay)
This protocol details the use of a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to measure the effect of this compound on the proliferation of Rheumatoid Synovial Cells (RSCs).[1]
A. Materials and Reagents:
-
Rheumatoid Synovial Cells (RSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder or DMSO stock)
-
DMSO
-
Sterile 96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
Luminometer
B. Procedure:
-
Cell Plating:
-
Culture RSCs using standard procedures.
-
Trypsinize and count the cells.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for an appropriate time, for example, 72 hours, at 37°C in a 5% CO2 incubator.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer’s instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
C. Data Analysis:
-
Subtract the background luminescence (wells with medium but no cells) from all experimental readings.
-
Normalize the data by defining the vehicle-treated cells as 100% viability and a control with a known cytotoxic agent or no cells as 0% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
References
Application of LS-102 in Studying Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
LS-102 is a potent and selective small molecule inhibitor of the E3 ubiquitin ligase Synoviolin (SYVN1), a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2] By inhibiting the catalytic activity of Synoviolin, this compound provides a powerful tool for investigating the roles of this E3 ligase in cellular homeostasis, protein quality control, and various disease states. Synoviolin, localized to the ER membrane, is crucial for recognizing and targeting misfolded or unassembled proteins for ubiquitination and subsequent degradation by the proteasome.[3][4][5][6][7] Dysregulation of Synoviolin activity has been implicated in a range of pathologies, including rheumatoid arthritis, liver fibrosis, and certain cancers, making it an attractive therapeutic target.[1][8][9]
The primary application of this compound in research is to elucidate the functional consequences of Synoviolin inhibition. This includes identifying novel substrates of Synoviolin, understanding its role in specific signaling pathways, and exploring its therapeutic potential. By treating cells or animal models with this compound, researchers can observe the accumulation of Synoviolin substrates, providing insights into their physiological functions. For instance, studies have utilized this compound to demonstrate its ability to reduce ER stress-induced collagen secretion and to prevent weight gain in mice by inhibiting the degradation of PGC-1β.[8]
These application notes provide a framework for utilizing this compound to study its impact on the degradation of a specific protein of interest (POI). The protocols outlined below are generalized and should be optimized for the specific experimental system.
Key Signaling Pathway
The following diagram illustrates the central role of Synoviolin in the ERAD pathway and the mechanism of action for this compound.
Caption: this compound inhibits the E3 ligase activity of Synoviolin, preventing the ubiquitination and subsequent proteasomal degradation of its substrate proteins.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below.
Table 1: Effect of this compound on Protein of Interest (POI) Abundance
| This compound Concentration (µM) | POI Level (Relative to Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 1.25 | 0.12 |
| 5 | 1.89 | 0.15 |
| 10 | 2.54 | 0.21 |
| 25 | 2.61 | 0.25 |
| 50 | 2.65 | 0.28 |
Table 2: Time-Course of POI Accumulation with this compound Treatment
| Time (hours) | POI Level (Relative to Time 0) | Standard Deviation |
| 0 | 1.00 | 0.05 |
| 2 | 1.15 | 0.09 |
| 4 | 1.42 | 0.11 |
| 8 | 1.98 | 0.16 |
| 12 | 2.35 | 0.20 |
| 24 | 2.58 | 0.23 |
Table 3: Effect of this compound on POI mRNA Levels
| Treatment | Relative mRNA Expression (Fold Change) | Standard Deviation |
| Vehicle Control | 1.00 | 0.07 |
| This compound (10 µM) | 1.05 | 0.09 |
Experimental Protocols
Protocol 1: Western Blot Analysis of POI Degradation
This protocol details the use of Western blotting to quantify changes in the abundance of a POI upon treatment with this compound.
Caption: Experimental workflow for assessing protein degradation via Western blot.
1. Materials and Reagents:
-
Cell line expressing the POI
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Quantification:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize the POI band intensity to the loading control.
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol is designed to directly assess the effect of this compound on the ubiquitination of a substrate protein by Synoviolin in a cell-free system.
Caption: Workflow for an in vitro ubiquitination assay to test this compound activity.
1. Materials and Reagents:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2G2, a known partner of Synoviolin)
-
Recombinant human ubiquitin
-
Recombinant human Synoviolin
-
Recombinant substrate protein (POI)
-
This compound
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
2. Procedure:
-
Reaction Assembly: In a microcentrifuge tube, assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Inhibitor and Substrate Addition: Add the recombinant substrate protein and varying concentrations of this compound or vehicle control to the reaction tubes.
-
Initiation and Incubation: Add recombinant Synoviolin to initiate the reaction. Incubate the mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the substrate protein to detect the presence of higher molecular weight polyubiquitinated species.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to determine if the observed increase in POI abundance upon this compound treatment is due to protein stabilization or an increase in gene transcription.
1. Materials and Reagents:
-
Cells treated with this compound or vehicle as in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the POI gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
2. Procedure:
-
RNA Extraction: Extract total RNA from this compound- and vehicle-treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the POI and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the POI gene using the ΔΔCt method, normalizing to the housekeeping gene expression.
Protocol 4: Luciferase Reporter Assay for Synoviolin Promoter Activity
This protocol can be adapted to investigate whether cellular stress or other stimuli that lead to POI degradation also affect the transcriptional regulation of the SYVN1 gene itself, and if this compound has any feedback effects.
1. Materials and Reagents:
-
Luciferase reporter plasmid containing the Synoviolin promoter
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Cell line of interest
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
2. Procedure:
-
Transfection: Co-transfect cells with the Synoviolin promoter-luciferase reporter plasmid and the control reporter plasmid.
-
Treatment: After 24 hours, treat the cells with stimuli of interest and/or this compound.
-
Cell Lysis: After the desired treatment period, lyse the cells according to the reporter assay kit instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the Synoviolin promoter-driven firefly luciferase activity to the control Renilla luciferase activity to account for variations in transfection efficiency.
Protocol 5: Collagen Secretion Assay
This protocol is based on a known application of this compound and can be used to study its effects on the secretion of extracellular matrix proteins.
1. Materials and Reagents:
-
Cell line that secretes collagen (e.g., fibroblasts)
-
Cell culture medium
-
This compound
-
Collagen quantification assay kit (e.g., Sirius Red-based or enzymatic)
2. Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency and then treat with this compound or vehicle in serum-free or low-serum medium for 24-48 hours.
-
Sample Collection: Collect the cell culture medium.
-
Collagen Quantification: Measure the amount of soluble collagen in the collected medium using a commercial collagen assay kit, following the manufacturer's instructions.
-
Normalization: The results can be normalized to the total protein content of the cell lysate from the corresponding wells.
These protocols provide a comprehensive toolkit for researchers to investigate the role of Synoviolin and the effects of its inhibitor, this compound, in the complex process of protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Synoviolin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 4. mdc-berlin.de [mdc-berlin.de]
- 5. academic.oup.com [academic.oup.com]
- 6. uniprot.org [uniprot.org]
- 7. compartments.jensenlab.org [compartments.jensenlab.org]
- 8. embopress.org [embopress.org]
- 9. Integrative proteomics reveals the role of E3 ubiquitin ligase SYVN1 in hepatocellular carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the ERAD Pathway Using LS-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a critical quality control mechanism within eukaryotic cells. It identifies and eliminates misfolded or unassembled proteins from the endoplasmic reticulum (ER), thereby preventing the accumulation of potentially toxic protein aggregates and maintaining cellular homeostasis. A key component of this pathway is the Hrd1 E3 ubiquitin ligase, which targets ERAD substrates for ubiquitination and subsequent degradation by the proteasome. Dysregulation of the ERAD pathway has been implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
LS-102 is a potent and selective small molecule inhibitor of the Hrd1 E3 ubiquitin ligase. By inhibiting Hrd1, this compound provides a valuable tool for researchers to investigate the intricacies of the ERAD pathway and to explore its therapeutic potential in various disease models. These application notes provide detailed protocols and data for utilizing this compound to study ERAD-mediated processes.
This compound: A Selective Hrd1 E3 Ubiquitin Ligase Inhibitor
This compound has been characterized as a specific inhibitor of Hrd1, also known as Synoviolin (Syvn1). Its inhibitory activity has been quantified in various assays, demonstrating its utility for in vitro and in vivo studies.
Quantitative Data Summary
| Parameter | Value | Reference Assay |
| IC50 for Hrd1 Autoubiquitination | 35 µM | In vitro ubiquitination assay[1][2] |
| IC50 for Cell Proliferation Inhibition | 5.4 µM | Rheumatoid Synovial Cells[1] |
| Effective In Vivo Dosage | 1.3-4 mg/kg (i.p.) | Mouse model of rheumatoid arthritis (daily for 4 weeks)[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ERAD pathway, the mechanism of action of this compound, and a typical experimental workflow for its use.
Caption: The ERAD pathway and the inhibitory action of this compound on the Hrd1 E3 ligase.
Caption: A typical experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Hrd1 Autoubiquitination Assay
This assay is used to determine the direct inhibitory effect of this compound on the E3 ligase activity of Hrd1.
Materials:
-
Recombinant human Hrd1
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2G2)
-
Biotinylated ubiquitin
-
ATP
-
Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Anti-ubiquitin antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, and ATP in ubiquitination buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a streptavidin-coated plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding recombinant Hrd1 to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plate to remove unbound reagents.
-
Add HRP-conjugated anti-ubiquitin antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Protocol 2: Cycloheximide (CHX) Chase Assay to Monitor ERAD Substrate Degradation
This protocol is used to assess the effect of this compound on the stability of a specific Hrd1 substrate.
Materials:
-
Mammalian cells expressing the Hrd1 substrate of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control for ERAD inhibition
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against the substrate of interest
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with this compound at the desired concentrations or DMSO for 1-2 hours.
-
Add CHX to a final concentration of 50-100 µg/mL to inhibit new protein synthesis.[3]
-
Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Resolve equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the substrate, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and plot the protein levels relative to the 0-hour time point to determine the degradation kinetics.
Protocol 3: Immunoprecipitation and Western Blotting for Ubiquitination Analysis
This protocol is used to determine if this compound treatment leads to a decrease in the ubiquitination of an Hrd1 substrate.
Materials:
-
Cells treated with this compound or DMSO as in the CHX-chase assay (it is recommended to also treat with a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated species).
-
Lysis buffer with protease and deubiquitinase inhibitors (e.g., NEM).
-
Primary antibody against the substrate of interest.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Primary antibody against ubiquitin.
-
Western blotting reagents.
Procedure:
-
Lyse the treated cells and pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody against the substrate of interest overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated forms of the substrate.
-
The same membrane can be stripped and re-probed with the antibody against the substrate as a loading control for the immunoprecipitation.
Application: Stabilizing Hrd1 Substrates NRF2 and PGC1β
This compound has been shown to inhibit the degradation of key Hrd1 substrates, including the transcription factors NRF2 and PGC1β. This leads to their accumulation and subsequent activation of downstream signaling pathways.
Quantitative Analysis of NRF2 and PGC1β Stabilization
The following tables represent expected data from a western blot analysis following a CHX chase experiment in cells treated with this compound.
Table 1: Effect of this compound on NRF2 Protein Levels
| This compound Concentration (µM) | NRF2 Protein Level (Fold Change vs. DMSO at 4h) |
| 0 (DMSO) | 1.0 |
| 1 | Data to be determined experimentally |
| 5 | Data to be determined experimentally |
| 10 | Data to be determined experimentally |
| MG132 (10 µM) | Data to be determined experimentally |
Table 2: Effect of this compound on PGC1β Protein Levels
| This compound Concentration (µM) | PGC1β Protein Level (Fold Change vs. DMSO at 4h) |
| 0 (DMSO) | 1.0 |
| 1 | Data to be determined experimentally |
| 5 | Data to be determined experimentally |
| 10 | Data to be determined experimentally |
| MG132 (10 µM) | Data to be determined experimentally |
Application: In Vivo Model of Liver Fibrosis
This compound has demonstrated protective effects in a mouse model of liver cirrhosis.[3] The following protocol outlines a general procedure for investigating the therapeutic potential of this compound in a carbon tetrachloride (CCl4)-induced liver fibrosis model.
Protocol:
-
Induction of Fibrosis: Administer CCl4 (e.g., 1 mL/kg body weight, i.p., twice weekly) to mice for 4-8 weeks to induce liver fibrosis.[4]
-
This compound Treatment: Following the induction period, treat a cohort of mice with this compound (e.g., 1.3-4 mg/kg, i.p., daily) for a specified duration (e.g., 4 weeks). A control group should receive vehicle (e.g., DMSO in saline).
-
Assessment of Liver Function: Monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) at regular intervals.
-
Histological Analysis: At the end of the treatment period, sacrifice the animals and collect liver tissues. Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome, Sirius Red) to assess the degree of fibrosis and liver damage.
-
Western Blot Analysis: Prepare liver lysates to analyze the protein levels of Hrd1 substrates like NRF2 and markers of fibrosis (e.g., α-SMA, collagen I).
Conclusion
This compound is a powerful research tool for elucidating the role of the Hrd1-mediated ERAD pathway in health and disease. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this inhibitor in their studies. Further investigation into the dose-dependent effects of this compound on various ERAD substrates and its efficacy in different preclinical models will continue to expand our understanding of ERAD biology and its potential as a therapeutic target.
References
Application Notes: LS-102 Treatment for Inducing Mitochondrial Biogenesis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mitochondrial biogenesis, the process of generating new mitochondria, is essential for cellular health, energy homeostasis, and adaptation to metabolic demands.[1][2] Dysfunctional mitochondrial biogenesis is implicated in a range of acute and chronic degenerative diseases.[3][4] The peroxisome proliferator-activated receptor-gamma coactivator (PGC) family, particularly PGC-1α and PGC-1β, are considered master regulators of this process.[2] They co-activate nuclear respiratory factors (NRFs) and other transcription factors to initiate the expression of nuclear and mitochondrial genes required for mitochondrial replication and function.
LS-102 is a selective inhibitor of Synoviolin (Syvn1), an E3 ubiquitin ligase. Syvn1 targets various proteins for degradation, including PGC-1β. By inhibiting Syvn1, this compound is hypothesized to prevent the degradation of PGC-1β, leading to its accumulation and subsequent activation of the downstream signaling cascade that drives mitochondrial biogenesis. These application notes provide a hypothesized mechanism of action and detailed protocols for investigating the effects of this compound on mitochondrial biogenesis in a research setting.
Note on compound identity: The designation "this compound" has been associated with at least two distinct molecules in scientific literature: a Synoviolin inhibitor and a derivative of Astragaloside IV that affects mitochondrial fission. This document focuses exclusively on the potential application of This compound as a Synoviolin inhibitor for inducing mitochondrial biogenesis.
Hypothesized Mechanism of Action
This compound selectively inhibits the E3 ubiquitin ligase activity of Synoviolin (Syvn1). This prevents the polyubiquitination of PGC-1β, a key coactivator of mitochondrial biogenesis, thereby rescuing it from proteasomal degradation. The stabilized PGC-1β can then translocate to the nucleus, where it complexes with and co-activates transcription factors such as Nuclear Respiratory Factor 1 (NRF-1). This complex binds to the promoter regions of target genes, including Mitochondrial Transcription Factor A (TFAM). TFAM is a critical factor that translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA), culminating in the synthesis of new mitochondrial components and the formation of new, functional mitochondria.
Caption: Hypothesized signaling pathway of this compound-induced mitochondrial biogenesis.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected results from experiments designed to validate the effect of this compound on mitochondrial biogenesis. Data are presented as hypothetical means ± standard deviation.
Table 1: Key Protein Expression Levels (Western Blot)
| Treatment Group | PGC-1β (Relative Density) | NRF-1 (Relative Density) | TFAM (Relative Density) |
|---|---|---|---|
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (10 µM) | 1.85 ± 0.21 | 1.65 ± 0.18 | 1.58 ± 0.20 |
| this compound (25 µM) | 2.95 ± 0.33 | 2.40 ± 0.25 | 2.25 ± 0.28 |
Table 2: Mitochondrial DNA Content (qPCR)
| Treatment Group | mtDNA/nDNA Ratio | Fold Change vs. Control |
|---|---|---|
| Vehicle Control | 450 ± 35 | 1.00 |
| This compound (10 µM) | 630 ± 48 | 1.40 |
| this compound (25 µM) | 810 ± 62 | 1.80 |
Table 3: Mitochondrial Respiration Parameters (Seahorse Assay)
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP-Linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |
|---|---|---|---|
| Vehicle Control | 105 ± 8 | 75 ± 6 | 210 ± 15 |
| This compound (10 µM) | 135 ± 11 | 98 ± 9 | 285 ± 20 |
| this compound (25 µM) | 160 ± 12 | 125 ± 10 | 350 ± 25 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Biogenesis Markers
Objective: To quantify the protein levels of PGC-1β, NRF-1, and TFAM in cells treated with this compound.
Materials:
-
Cell Lysis Buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PGC-1β, anti-NRF-1, anti-TFAM, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to 70-80% confluency. Treat with vehicle control or desired concentrations of this compound for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer. Scrape and collect lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in Blocking Buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST.
-
Imaging: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control (GAPDH).
Caption: Workflow for Western Blot analysis.
Protocol 2: Measurement of Mitochondrial DNA (mtDNA) Content
Objective: To determine the relative amount of mtDNA to nuclear DNA (nDNA) as a primary indicator of mitochondrial biogenesis.
Materials:
-
DNA Extraction Kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
qPCR Master Mix (e.g., SYBR Green)
-
Primers for a mitochondrial-encoded gene (e.g., MT-CO2, ND1)
-
Primers for a single-copy nuclear-encoded gene (e.g., B2M, RPPH1)
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification: Measure DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
qPCR Setup: Prepare qPCR reactions in triplicate for each sample. Each reaction should contain qPCR master mix, forward and reverse primers (for either the mitochondrial or nuclear target), and a standardized amount of template DNA (e.g., 10 ng).
-
qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol.
-
Data Analysis:
-
Obtain the cycle threshold (Ct) values for both the mitochondrial (mtDNA Ct) and nuclear (nDNA Ct) targets for each sample.
-
Calculate the difference in Ct values: ΔCt = (nDNA Ct - mtDNA Ct).
-
The relative mtDNA content can be calculated as 2 x 2^ΔCt.
-
Normalize the results to the vehicle control group to determine the fold change.
-
Caption: Workflow for mtDNA content measurement by qPCR.
Protocol 3: Seahorse XF Cell Mito Stress Test
Objective: To assess the functional consequences of this compound treatment by measuring key parameters of mitochondrial respiration.
Materials:
-
Seahorse XFe96/XF24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Day Prior to Assay:
-
Hydrate the Seahorse XF Sensor Cartridge with XF Calibrant and incubate overnight in a non-CO2 37°C incubator.
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and grow overnight.
-
-
Day of Assay:
-
Treat cells with this compound for the desired duration (e.g., 24 hours) prior to the assay.
-
Prepare the Seahorse assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Remove growth medium from cells, wash twice with warm assay medium, and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Prepare the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) from the kit and load them into the designated ports of the hydrated sensor cartridge.
-
-
Run Assay:
-
Load the sensor cartridge and cell plate into the Seahorse Analyzer.
-
Run the pre-programmed Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the modulators to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number (e.g., via a CyQUANT assay or cell counting).
-
Use the Seahorse XF Report Generator to automatically calculate the key parameters of mitochondrial function.
-
References
- 1. Mitochondrial Biogenesis Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. A perspective on the determination of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Therapeutics That Induce Mitochondrial Biogenesis for the Treatment of Acute and Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with LS-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS-102 is a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1), a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway.[1] Syvn1 plays a crucial role in cellular homeostasis by targeting misfolded proteins for degradation. Emerging evidence indicates that Syvn1 also regulates the stability of several key signaling proteins involved in apoptosis and cell cycle control, making it a potential therapeutic target in various diseases, including rheumatoid arthritis and cancer.[2]
Syvn1 has been shown to have anti-apoptotic functions.[3][4] For instance, it can sequester and promote the degradation of the tumor suppressor p53, a critical regulator of cell cycle checkpoints and apoptosis.[1][5] Furthermore, Syvn1 can mediate the ubiquitination and degradation of other pro-apoptotic factors like IRE1.[3] Recent studies have demonstrated that inhibition of Syvn1 can lead to increased apoptosis. In a rat model of polycystic ovary syndrome, treatment with this compound increased levels of the mitochondrial fission protein Drp1 and exacerbated granulosa cell apoptosis.[4]
Given its role in regulating cell proliferation and survival, analyzing the cellular response to this compound treatment is crucial for understanding its mechanism of action and therapeutic potential. Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of cell cycle distribution and apoptosis at the single-cell level. This document provides detailed protocols for these analyses on cells treated with this compound.
Mechanism of Action of this compound
This compound selectively inhibits the E3 ubiquitin ligase activity of Syvn1. By doing so, it prevents the ubiquitination and subsequent proteasomal degradation of Syvn1 target proteins. This can lead to the accumulation of pro-apoptotic and cell cycle inhibitory proteins, ultimately resulting in decreased cell proliferation and increased cell death.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating cells with this compound, based on published data for Syvn1 inhibition and its known cellular functions.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
|---|---|---|---|
| IC₅₀ (Syvn1 autoubiquitination) | 35 µM | In vitro | [1] |
| IC₅₀ (Cell Proliferation) | 5.4 µM | Rheumatoid Synovial Cells |[1] |
Table 2: Effect of Syvn1 Inhibition on Apoptosis
| Condition | Apoptotic Cells (%) | Cell Type | Notes | Reference |
|---|---|---|---|---|
| Control siRNA | 3.83% | KGN cells | Percentage of Annexin V positive cells. | [6] |
| Syvn1 siRNA | 12.94% | KGN cells | Percentage of Annexin V positive cells. |[6] |
Table 3: Hypothesized Effect of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Notes |
|---|---|---|---|---|
| Vehicle Control | 55 | 30 | 15 | Expected distribution for a proliferating cell line. |
| This compound (IC₅₀) | 70 | 15 | 15 | Hypothesized G1 arrest due to p53 stabilization. |
| this compound (2x IC₅₀) | 80 | 10 | 10 | Expected dose-dependent increase in G1 arrest. |
Note: Data in Table 3 is hypothetical and based on the known role of Syvn1 in p53 degradation. Experimental results may vary depending on the cell line and conditions.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol describes how to assess the effect of this compound on cell cycle distribution using propidium iodide (PI) staining, which stoichiometrically binds to DNA.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide/RNase Staining Buffer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, 2x the predetermined IC₅₀ for proliferation) and a vehicle control. Incubate for a suitable duration (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells for each sample.
-
Washing: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes or store them at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully aspirate the ethanol. Wash the cell pellet once with 5 mL of cold PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase Staining Buffer.
-
Incubation for Staining: Incubate the cells in the staining buffer for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram of PI fluorescence intensity to distinguish cell populations in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol measures the induction of apoptosis by this compound. It uses Annexin V to detect the externalization of phosphatidylserine (B164497) in early apoptotic cells and PI to identify late apoptotic and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent)
-
Vehicle control
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. The treatment duration may be optimized for apoptosis detection (e.g., 12, 24, or 48 hours).
-
Harvesting: Collect all cells, including the supernatant containing floating cells and trypsinized adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Conclusion
The provided protocols offer a robust framework for quantifying the effects of the Syvn1 inhibitor this compound on cell cycle progression and apoptosis. By employing flow cytometry, researchers can efficiently gather critical data to elucidate the compound's mechanism of action and evaluate its potential as a therapeutic agent. The expected outcomes are an increase in the G0/G1 cell population and a significant induction of apoptosis, consistent with the inhibition of Syvn1's anti-apoptotic and cell cycle-promoting functions.
References
- 1. uniprot.org [uniprot.org]
- 2. E3 ubiquitin ligase SYVN1 as a promising therapeutic target for diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The E3 Ubiquitin Ligase SYVN1 Plays an Antiapoptotic Role in Polycystic Ovary Syndrome by Regulating Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. compartments.jensenlab.org [compartments.jensenlab.org]
- 6. The E3 Ubiquitin Ligase SYVN1 Plays an Antiapoptotic Role in Polycystic Ovary Syndrome by Regulating Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LS-102 Insolubility in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the limited aqueous solubility of LS-102, a selective E3 ubiquitin ligase synoviolin (SYVN1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The first and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for initial stock preparation.[1][2][3] From this high-concentration stock, you can then make further dilutions into your aqueous experimental medium.
Q2: I've prepared a 10 mM stock solution of this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What is happening?
A2: This phenomenon is known as "precipitation upon dilution" or "crashing out" and is a common issue with hydrophobic compounds.[2][4][5] It occurs because when the DMSO stock is diluted into the aqueous medium, the concentration of the organic solvent decreases significantly, and the aqueous medium cannot maintain the this compound in solution, causing it to precipitate.
Q3: How can I prevent this compound from precipitating in my aqueous solution during my experiment?
A3: Several strategies can be employed to prevent precipitation. The most effective approach often involves a combination of techniques:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[2][3][5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the pre-warmed (37°C) aqueous buffer or cell culture medium.[3][5]
-
Vigorous Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[3][5]
-
Use of Pluronic F-68: For cell culture applications, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the medium can help to stabilize the compound and prevent precipitation.
Q4: Can the pH of my buffer affect this compound solubility?
Q5: Are there alternative solvents or formulations I can use for this compound?
A5: For in vivo studies or specific in vitro assays where DMSO is not suitable, co-solvent systems or specialized formulations can be used. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and saline.[6] Another option is using solubilizing agents like cyclodextrins.[6]
Troubleshooting Guides
Problem: Immediate Precipitation of this compound in Aqueous Buffer
Symptoms:
-
Cloudiness or turbidity appears immediately upon adding the this compound DMSO stock to the aqueous buffer.
-
Visible particles or crystals form and may settle at the bottom of the container.
Workflow for Troubleshooting Immediate Precipitation:
Caption: Troubleshooting workflow for immediate this compound precipitation.
Problem: Delayed Precipitation of this compound in Cell Culture
Symptoms:
-
The medium appears clear initially after adding this compound.
-
After incubation (hours to days), a crystalline or cloudy precipitate forms in the culture vessel.
Possible Causes and Solutions:
-
Temperature and pH Shifts: Changes in the incubator environment can affect solubility. Ensure your incubator is properly calibrated for temperature and CO2 (which affects media pH).
-
Interaction with Media Components: this compound may interact with salts or other components in the media over time.[5] If possible, test the stability in a different basal medium formulation.
-
Compound Degradation: Although less common, the precipitate could be a degradation product.
Data Presentation
Table 1: this compound Solubility Data
| Solvent/Vehicle | Concentration | Observations | Source |
| 100% DMSO | 10 mM | Clear solution | [7] |
| Aqueous Buffer (e.g., PBS) | >1 µM (estimated) | Prone to precipitation upon dilution from DMSO stock. | General Knowledge |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (7.29 mM) | Clear solution, sonication recommended. | [8] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.52 mM) | Clear solution. | [6] |
| 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL (5.52 mM) | Clear solution. | [6] |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | Potential Effects on Cells | Recommendation |
| < 0.1% | Generally minimal to no effect. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Well-tolerated by most cell lines. | Acceptable for most applications; vehicle control is essential.[2] |
| > 0.5% | May cause cytotoxicity or off-target effects. | Use with caution and thorough validation.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 452.6 g/mol . To prepare a 10 mM stock solution, weigh out 4.526 mg of this compound and dissolve it in 1 mL of DMSO.
-
Procedure: a. Accurately weigh the this compound powder. b. Add the calculated volume of DMSO. c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Brief sonication in a water bath can be used to aid dissolution. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound in DMSO, complete cell culture medium, sterile conical tubes.
-
Procedure (for a final concentration of 10 µM in 10 mL of medium): a. Pre-warm the complete cell culture medium to 37°C. b. In a sterile conical tube, add 10 mL of the pre-warmed medium. c. While gently vortexing the medium, add 10 µL of the 10 mM this compound DMSO stock drop-by-drop. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%. d. Continue to mix for a few seconds to ensure homogeneity. e. Visually inspect for any signs of precipitation before adding to your cells.
Signaling Pathway
This compound is a selective inhibitor of the E3 ubiquitin ligase Synoviolin (SYVN1). SYVN1 is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway and has been shown to regulate the stability of several proteins involved in various cellular processes.[9][10][11]
Caption: SYVN1 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. E3 ubiquitin ligase SYVN1 as a promising therapeutic target for diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Holdings: E3 ubiquitin ligase SYVN1 as a promising therapeutic target for diverse human diseases :: Kabale University Library Catalog [library.kab.ac.ug]
- 9. embopress.org [embopress.org]
- 10. Integrative proteomics reveals the role of E3 ubiquitin ligase SYVN1 in hepatocellular carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The E3 ligase synoviolin controls body weight and mitochondrial biogenesis through negative regulation of PGC-1β - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LS-102 concentration for cell viability assays
This technical support center provides guidance on optimizing the concentration of LS-102 for cell viability assays. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For initial screening, we recommend a broad concentration range from 0.1 µM to 100 µM. This allows for the determination of a dose-response curve and the identification of the IC50 value. Subsequent experiments can then be performed using a narrower range of concentrations around the estimated IC50.
Q2: How long should I incubate the cells with this compound before performing the viability assay?
A2: The optimal incubation time can vary depending on the cell line and the specific research question. A common starting point is a 24-hour incubation. However, for compounds that may have a slower mechanism of action, longer incubation times of 48 or 72 hours may be necessary. A time-course experiment is recommended to determine the ideal endpoint.
Q3: Can this compound interfere with the readout of common cell viability assays?
A3: this compound has not been reported to directly interfere with common colorimetric (MTT, XTT) or luminescent (CellTiter-Glo®) cell viability assays. However, it is always good practice to include a "compound only" control (this compound in media without cells) to check for any potential background signal.
Q4: What cell seeding density should I use for my experiment?
A4: The optimal cell seeding density depends on the proliferation rate of your cell line. Cells should be in the logarithmic growth phase at the time of this compound addition and should not be over-confluent at the end of the incubation period. We recommend performing a cell titration experiment to determine the ideal seeding density for your specific cell line and assay duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of this compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough mixing of this compound dilutions before adding to the wells. |
| No significant decrease in cell viability even at high concentrations | The cell line may be resistant to this compound, the incubation time may be too short, or the compound may have degraded. | Verify the sensitivity of your cell line using a known positive control. Perform a time-course experiment (24, 48, 72 hours). Confirm the integrity and proper storage of your this compound stock solution. |
| Unexpected increase in signal at low this compound concentrations | This could be a hormetic effect, or it may indicate an issue with the assay itself. | Carefully repeat the experiment with a narrower range of low concentrations. Include appropriate vehicle controls and "compound only" controls to rule out assay artifacts. |
| Precipitation of this compound in the culture medium | The concentration of this compound may exceed its solubility in the culture medium. | Check the solubility of this compound in your specific culture medium. If necessary, prepare the stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At each time point, perform your chosen cell viability assay.
-
Select the seeding density that results in cells being in the late logarithmic growth phase at the end of the experiment and provides a robust assay signal.
Protocol 2: this compound Dose-Response Experiment
-
Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Incubation
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| HCT116 | Colon Cancer | 9.8 |
| U87 MG | Glioblastoma | 42.1 |
Table 2: Effect of Incubation Time on this compound IC50 in HCT116 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 25.4 |
| 48 | 9.8 |
| 72 | 4.1 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for this compound cell viability assays.
Caption: Postulated signaling pathway for this compound's mechanism of action.
How to prevent off-target effects of LS-102
Welcome to the technical support center for LS-102. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in experiments. Our goal is to help you mitigate potential off-target effects and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), also known as Hrd1. It functions by inhibiting the autoubiquitination of Syvn1, thereby preventing the ubiquitination and subsequent degradation of its substrate proteins. This leads to the accumulation of Syvn1 targets.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of Syvn1's E3 ligase activity. This has been shown to suppress the polyubiquitination of several key proteins, including:
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β): Inhibition of Syvn1 by this compound leads to reduced ubiquitination of PGC-1β and subsequent activation of PPARα-mediated transcription.
-
Nuclear factor erythroid 2-related factor 2 (NRF2)
-
V247M α-sarcoglycan mutant
Q3: What are the potential off-target effects of this compound and how can I minimize them?
A3: While this compound is designed to be a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor. A known consideration is the potential impact on p53 signaling, as Syvn1 has been shown to target the tumor suppressor p53 for ubiquitination and degradation, independent of other E3 ligases like MDM2. Therefore, inhibition of Syvn1 by this compound could lead to an accumulation of p53.
To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect in your specific experimental system.
-
Employ orthogonal validation: Confirm your findings using a different method, such as siRNA or shRNA-mediated knockdown of Syvn1, to ensure the observed phenotype is not due to an off-target effect of this compound.
-
Use appropriate controls: Include a structurally similar but inactive analog of this compound as a negative control if available. This can help differentiate between effects caused by the specific chemical scaffold versus the intended inhibitory activity.
-
Perform dose-response experiments: A clear dose-dependent effect on your target of interest can provide evidence for on-target activity.
Q4: In which cellular pathways is Syvn1 (the target of this compound) involved?
A4: Syvn1 is a key component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which is responsible for clearing misfolded proteins from the ER. Inhibition of Syvn1 can lead to the induction of the Unfolded Protein Response (UPR). Specifically, inhibition of Syvn1/Hrd1 has been shown to activate the IRE1α branch of the UPR, as evidenced by the splicing of XBP1. Additionally, Syvn1 negatively regulates the tumor suppressor p53.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Syvn1 autoubiquitination) | 35 µM | In vitro | [1] |
| IC50 (Rheumatoid synovial cell proliferation) | 5.4 µM | RSCs | [1] |
Key Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
Objective: To treat cultured cells with this compound to assess its effect on a specific cellular process.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your experiment.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells or flasks.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, qPCR, or cell viability assays.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To determine if a protein of interest is a substrate for Syvn1-mediated ubiquitination and to assess the inhibitory effect of this compound.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant active Syvn1 (E3 ligase)
-
Recombinant substrate protein of interest
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the substrate protein
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, recombinant Syvn1, substrate protein, and ubiquitin in the ubiquitination reaction buffer.
-
Inhibitor Addition: For the inhibitor condition, add the desired concentration of this compound. For the control, add the equivalent volume of vehicle (DMSO).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an antibody against the substrate protein to detect its ubiquitination status (visualized as a ladder of higher molecular weight bands). A reduction in the intensity of the ubiquitination ladder in the presence of this compound indicates its inhibitory activity.
Visualizations
Caption: this compound inhibits the E3 ligase Syvn1, preventing the degradation of its substrates.
Caption: A workflow for troubleshooting and minimizing off-target effects of this compound.
References
Interpreting unexpected results with LS-102 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the Synoviolin (Syvn1/HRD1) inhibitor, LS-102.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1).[1][2][3] It functions by inhibiting the autoubiquitination of Syvn1.[1][3]
Q2: What is the expected biological outcome of successful this compound treatment? A2: By inhibiting Syvn1, this compound disrupts the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[2] This leads to the suppression of polyubiquitination and subsequent degradation of Syvn1 target proteins, such as NRF2.[1] This can result in the accumulation of unfolded proteins, induction of the Unfolded Protein Response (UPR), and ultimately, outcomes like reduced cell proliferation or apoptosis, depending on the cell context.[1][2]
Q3: In what experimental models has this compound demonstrated activity? A3: this compound has been shown to inhibit the proliferation of rheumatoid synovial cells (RSCs) and induce cell death in glioblastoma (GBM) cell lines.[1][2] In animal models, it has been used to reduce the clinical severity of collagen-induced arthritis.[1][3]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in various assays.
| Assay Type | Target/Cell Line | Reported IC50 | Reference |
| Biochemical Assay | Syvn1 Autoubiquitination | 35 µM | [1] |
| Cell Proliferation Assay | Rheumatoid Synovial Cells (RSCs) | 5.4 µM | [1][3] |
Troubleshooting Unexpected Results
Problem 1: I'm observing significantly higher cytotoxicity than expected, even in my control cell lines.
-
Potential Cause 1: Off-Target Effects: While this compound is selective for Syvn1, high concentrations may inhibit other critical cellular pathways. Some small molecule inhibitors can have unexpected off-target effects on kinases or other enzymes essential for cell survival.[4][5] Normal astrocytes have shown high sensitivity to this compound, suggesting it is not a candidate for antitumor treatment due to its impact on non-cancerous cells.[2]
-
Potential Cause 2: General Compound Toxicity: The compound or its solvent (e.g., DMSO) may be causing general cellular stress unrelated to Syvn1 inhibition.[6]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 in your specific cell line and compare it to published values.
-
Use an Orthogonal Assay: Confirm cytotoxicity with a different method (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release) to rule out assay-specific interference.[6]
-
Lower Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and below 0.5% to avoid solvent-induced toxicity.
-
Investigate Off-Target Pathways: Use techniques like phospho-proteomics or RNA-seq to identify other signaling pathways that are activated at toxic concentrations.[6]
-
Problem 2: My results are inconsistent. The IC50 value for this compound varies significantly between experiments.
-
Potential Cause 1: Cell Culture Variability: The passage number, confluency, and overall health of your cells can dramatically impact their response to treatment.[6]
-
Potential Cause 2: Compound Instability: this compound may be unstable or degrade in your cell culture medium over the course of the experiment.[6]
-
Potential Cause 3: Inaccurate Pipetting: Small errors in preparing serial dilutions can lead to large variations in the final compound concentration and biological response.[6]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells to achieve a consistent confluency (typically 70-80%) at the time of treatment.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accurate liquid handling.
-
Avoid Edge Effects: Evaporation in the outer wells of a multi-well plate can concentrate the compound. Avoid using these wells for critical measurements or ensure the incubator is properly humidified.[6]
-
Problem 3: I'm not seeing the expected inhibition of the Syvn1 pathway, but I am observing other cellular effects.
-
Potential Cause 1: Paradoxical Pathway Activation: In some cases, small molecule inhibitors can paradoxically activate the pathway they are meant to inhibit or activate compensatory signaling pathways.[4][5] For instance, inhibiting HRD1 (Syvn1) in GBM cells has been shown to induce the expression of proteins involved in UPR and ERAD, including HRD1 itself.[2]
-
Potential Cause 2: Dominant Off-Target Effect: An unknown off-target interaction may be producing a more potent biological response than the on-target Syvn1 inhibition, masking the expected outcome.[7]
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Use a direct biochemical assay, such as an in-vitro ubiquitination assay, to confirm that this compound is inhibiting Syvn1 E3 ligase activity in your system.
-
Profile Key Pathway Proteins: Use Western blotting to check the expression and modification of key proteins upstream and downstream of Syvn1 (e.g., GRP78, spliced XBP1, NRF2) to understand how the pathway is responding.[1][2]
-
Conduct a Kinase Panel Screen: To investigate broad off-target effects, screen this compound against a panel of kinases, as this is a common source of off-target activity for many small molecules.[7]
-
Visualized Workflows and Pathways
Caption: Expected signaling pathway of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the compound.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Syvn1 Pathway Analysis
This protocol is for assessing the levels of key proteins in the ERAD/UPR pathway following this compound treatment.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound (and a vehicle control) for the desired time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your targets (e.g., Syvn1/HRD1, GRP78, NRF2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a digital imager or X-ray film. Densitometry analysis can be performed to quantify changes in protein levels relative to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LS-102 Inhibition of Syvn1 Activity
This guide is designed for researchers, scientists, and drug development professionals encountering a lack of inhibitory activity with LS-102, a known inhibitor of the E3 ubiquitin ligase Syvn1 (also called HRD1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its expected effect on Syvn1?
This compound is a selective, cell-permeable small molecule that inhibits the E3 ubiquitin ligase activity of Syvn1.[1][2][3] It has been shown to inhibit the autoubiquitination of Syvn1 with an IC50 of 35 μM in biochemical assays.[1][2][4] The primary function of Syvn1 is to identify and ubiquitinate misfolded proteins within the endoplasmic reticulum (ER), targeting them for degradation through a process called ER-Associated Degradation (ERAD).[5][6] By inhibiting Syvn1, this compound is expected to prevent the ubiquitination and subsequent degradation of Syvn1 substrates, leading to their accumulation.[1][7]
Q2: My experiment shows no inhibition of Syvn1 activity by this compound. What are the common reasons for this?
Several factors can lead to the apparent failure of this compound to inhibit Syvn1. These issues can be broadly categorized as problems with compound integrity , suboptimal experimental and assay conditions , or confounding cellular factors in cell-based assays. A systematic troubleshooting approach, detailed below, is recommended to identify the root cause.
Troubleshooting Guide: Why this compound Is Not Inhibiting Syvn1
Follow these steps to diagnose and resolve the issue in your experiment.
Step 1: Verify Compound Integrity and Handling
The quality, storage, and handling of the small molecule inhibitor are critical for its activity.
| Parameter | Best Practice & Recommendation | Potential Issue if Not Met |
| Purity & Identity | Obtain the compound from a reputable supplier with a Certificate of Analysis (CoA). Ensure purity is ≥97% by HPLC.[8] | Impurities or degradation products can lead to a lack of activity or off-target effects. |
| Solubility | This compound is soluble in DMSO (e.g., up to 50-80 mg/mL).[3][8] Prepare a concentrated stock in 100% DMSO. For working solutions, ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects. | The compound may precipitate out of solution in aqueous buffers, drastically reducing its effective concentration. |
| Storage | Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light.[1][9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8][9] | Chemical degradation can occur over time, especially with improper storage, rendering the inhibitor inactive. |
Troubleshooting Actions:
-
Visually inspect the stock solution for any precipitate. If present, gently warm and vortex to redissolve.
-
Prepare a fresh stock solution from a new vial or lot number.
-
Test the effect of the vehicle (e.g., DMSO) alone on your assay as a negative control.
Step 2: Optimize Experimental and Assay Conditions
The specific parameters of your assay can significantly influence the observed inhibitory effect.
These assays directly measure the enzymatic activity of Syvn1.
| Parameter | Key Considerations | Potential Issue if Not Met |
| Enzyme & Substrate | Use concentrations of E1, E2, Syvn1 (E3), and substrate that are in the linear range of the assay. High enzyme or substrate levels can mask inhibition. | Excess enzyme can overcome the inhibitor. High substrate concentrations can outcompete the inhibitor, leading to a rightward shift in the IC50 value.[10] |
| ATP Concentration | ATP is essential for the ubiquitination cascade. Ensure its concentration is not limiting.[11] | Insufficient ATP will reduce overall enzyme activity, making it difficult to measure inhibition. |
| Incubation Time | Optimize the pre-incubation time of Syvn1 with this compound before starting the reaction. The main reaction time should be short enough to remain in the initial velocity phase. | Insufficient pre-incubation may not allow for inhibitor binding. A reaction that has reached its endpoint will not show dose-dependent inhibition. |
| Buffer & Additives | Ensure the reaction buffer has the correct pH (~7.5-8.0) and contains necessary components like MgCl2 and DTT.[12] | Suboptimal buffer conditions can reduce enzyme stability and activity. |
Experimental Protocol: In Vitro Syvn1 Auto-Ubiquitination Assay This protocol is a general guideline and should be optimized for your specific components.
-
Prepare Reaction Mix: In a microcentrifuge tube, assemble the reaction mixture on ice. For a 30 µL reaction, this typically includes:
-
Reaction Buffer (e.g., 40-50 mM Tris-HCl, 5 mM MgCl2, 2 mM DTT)[11]
-
Recombinant E1 Activating Enzyme (e.g., 50-100 nM)
-
Recombinant E2 Conjugating Enzyme (e.g., 200-500 nM)
-
Recombinant Ubiquitin (e.g., 1-5 µg)
-
ATP Solution (to a final concentration of 2-10 mM)
-
-
Inhibitor Pre-incubation: Add varying concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) to purified, recombinant Syvn1 (E3) and pre-incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the Syvn1/LS-102 mixture to the reaction mix to start the ubiquitination.
-
Incubate: Incubate the reaction at 30-37°C for 60-90 minutes.[13]
-
Terminate Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze: Separate the reaction products by SDS-PAGE and analyze by Western blot using an anti-Syvn1 or anti-ubiquitin antibody to observe the ladder of polyubiquitinated species. A successful inhibition will show a reduction in this laddering.
In a cellular context, factors like permeability and stability become important.
| Parameter | Key Considerations | Potential Issue if Not Met |
| Cell Permeability | This compound is reported to be cell-permeable.[8] However, specific cell types may have different permeability characteristics. | If the compound cannot efficiently enter the cell and reach the ER, it will not inhibit its target. |
| Compound Concentration | The effective concentration in cells (e.g., IC50 of 5.4 µM in rheumatoid synovial cells) may be different from the biochemical IC50.[1][2][4] A full dose-response curve is necessary. | Using a concentration that is too low will result in no observable effect. |
| Treatment Duration | The timing of this compound treatment relative to the accumulation of a Syvn1 substrate is critical. Substrate accumulation requires time after the inhibition of its degradation pathway. | The chosen time point may be too early to observe a significant change in substrate protein levels. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects that may mask the intended result or cause cytotoxicity.[14] | Cellular toxicity can lead to misleading results that are not related to specific Syvn1 inhibition. |
Experimental Protocol: Cellular Assay for Syvn1 Substrate Accumulation
-
Cell Culture: Plate cells (e.g., HEK293, MEFs) at an appropriate density and allow them to attach.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) or vehicle control (DMSO) for a predetermined duration (e.g., 6-24 hours).
-
Induce ER Stress (Optional): To robustly activate the ERAD pathway, you can co-treat with an ER stress inducer like tunicamycin (B1663573) or thapsigargin (B1683126) for the final few hours of the this compound treatment.
-
Cell Lysis: Wash cells with PBS and lyse them in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Analysis: Perform a Western blot on the cell lysates to detect the levels of a known Syvn1 substrate (e.g., PGC-1β, NRF2).[1][7][15] Successful inhibition of Syvn1 by this compound should result in an increased signal for the substrate compared to the vehicle-treated control.
Diagrams for Workflow and Pathway Visualization
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of this compound activity.
Syvn1's Role in the ERAD Pathway
Caption: The ERAD pathway showing Syvn1-mediated ubiquitination and its inhibition by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. RING-finger type E3 ubiquitin ligase inhibitors as novel candidates for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin ligase SYVN1/HRD1 facilitates degradation of the SERPINA1 Z variant/α-1-antitrypsin Z variant via SQSTM1/p62-dependent selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYVN1 - Wikipedia [en.wikipedia.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. embopress.org [embopress.org]
Technical Support Center: LS-102 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to cell line resistance to LS-102 treatment.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A1: When observing a decrease in this compound efficacy, it is crucial to first rule out experimental variability.[1] Before investigating complex biological resistance, verify the following:
-
Compound Integrity: Confirm the purity, concentration, and storage conditions of your this compound stock. Degradation can lead to reduced potency.
-
Cell Line Health & Authenticity: Ensure your cells are healthy, within a low passage number, and free from contamination, particularly mycoplasma, which can alter cellular responses to treatment.[1] Regular cell line authentication using methods like Short Tandem Repeat (STR) profiling is recommended.[1]
-
Assay Consistency: Review your experimental protocols for consistency in cell seeding density, drug incubation times, and the viability assay used.[1][2]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.[3]
Q3: What is the mechanism of action of this compound?
A3: There appears to be conflicting information in publicly available resources regarding the precise target of this compound. It has been described as both a dual inhibitor of DNA Polymerase Alpha (POLA1) and PI4KIIIβ, and as a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1/HRD1).[4][5] It is crucial to confirm the expected activity in your experimental system, for instance, by assessing downstream targets of these pathways.
Q4: What are the potential molecular mechanisms of resistance to this compound?
A4: Resistance mechanisms will depend on the drug's specific target. Below are potential mechanisms for both reported functionalities.
Table 1: Potential Resistance Mechanisms for this compound
| Target Pathway | Potential Resistance Mechanisms |
| POLA1/PI4KIIIβ Inhibition | Target Alteration: Mutations in the POLA1 or PI4KIIIβ genes that prevent effective drug binding.[6] Bypass Pathways: Upregulation of alternative DNA replication or repair pathways to compensate for POLA1 inhibition. Activation of parallel signaling pathways to circumvent the blockade of PI4KIIIβ.[7] Drug Efflux: Increased expression of drug efflux pumps (e.g., ABC transporters like P-glycoprotein) that actively remove this compound from the cell. |
| Synoviolin (Syvn1/HRD1) Inhibition | Target Overexpression: Increased expression of the Syvn1 protein, requiring higher concentrations of this compound for effective inhibition. ER Stress Adaptation: Upregulation of other components of the unfolded protein response (UPR) and ER-associated degradation (ERAD) pathways to compensate for Syvn1 inhibition.[5] Reduced Drug Accumulation: Alterations in cellular uptake mechanisms leading to lower intracellular concentrations of this compound.[8] |
Troubleshooting Guides
If you are experiencing inconsistent results or a loss of this compound efficacy, consult the troubleshooting table below.
Table 2: Troubleshooting Guide for this compound Experiments
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.[1] | Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density: Over-confluent or sparse cells respond differently to treatment.[1][2] | Optimize and standardize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Reagent Variability: Different lots of media, serum, or reagents can impact results.[1] | Use the same lot of reagents for a set of comparative experiments. | |
| Initial efficacy, but cells recover after drug removal | Cytostatic vs. Cytotoxic Effect: The compound may be inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic).[1] | Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if this compound is inducing cell death. |
| No effect of this compound on cell viability | Incorrect Drug Target: The cell line may not depend on the POLA1/PI4KIIIβ or Syvn1 pathways for survival. | Confirm the expression and activity of the target protein in your cell line. Consider using a positive control cell line known to be sensitive to inhibitors of these pathways. |
| Pre-existing Resistance: The cell line may have intrinsic resistance to this class of inhibitors. | Analyze the genetic background of the cell line for mutations in the target genes or expression of resistance-related genes (e.g., efflux pumps). |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for developing a resistant cell line through continuous exposure to escalating drug concentrations.[3][9]
1. Initial IC50 Determination: a. Plate the parental (sensitive) cell line in 96-well plates at an optimized seeding density. b. Treat the cells with a serial dilution of this compound for a duration determined by your experimental goals (e.g., 72 hours). c. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the initial IC50 value.[10]
2. Dose Escalation: a. Culture the parental cells in a medium containing this compound at a concentration equal to the IC50. b. Initially, a large percentage of cells may die. Maintain the culture, replacing the drug-containing medium every 3-4 days, until the surviving cells repopulate the flask. c. Once the cells are proliferating steadily at this concentration, subculture them and increase the this compound concentration by 1.5- to 2-fold.[9] d. Repeat this dose-escalation process incrementally. It is advisable to cryopreserve cells at each resistance milestone.[11]
3. Confirmation of Resistance: a. Once cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), establish a new dose-response curve. b. Perform a cell viability assay on both the parental and the newly generated resistant cell line, treated with the same range of this compound concentrations. c. A significant rightward shift in the dose-response curve and a higher IC50 value confirm the establishment of a resistant cell line.[3]
Protocol 2: Western Blotting for Target Pathway Analysis
This protocol can be used to investigate changes in protein expression that may contribute to this compound resistance.
1. Sample Preparation: a. Culture parental and this compound-resistant cells to 80-90% confluency. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.[3]
2. SDS-PAGE and Electrotransfer: a. Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.[3]
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. (See Table 3 for suggestions). c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 3: Recommended Antibodies for Pathway Analysis
| Target Pathway | Suggested Primary Antibodies |
| POLA1/PI4KIIIβ | p-ATR, p-CHK1, γH2AX, POLA1, PI4KIIIβ |
| Synoviolin (Syvn1/HRD1) | Syvn1/HRD1, GRP78, CHOP, Cleaved Caspase-3 |
| General Resistance | P-glycoprotein (ABCB1), BCRP (ABCG2) |
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Synthetic lethality between ATR and POLA1 reveals a potential new target for individualized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Multiple mechanisms of resistance to cis-diamminedichloroplatinum(II) in murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Adjusting LS-102 experimental conditions for different cell types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting experimental conditions for the Syvn1 inhibitor, LS-102, across different cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of the E3 ubiquitin ligase Synoviolin 1 (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1). Its primary mechanism of action is the inhibition of Syvn1's autoubiquitination activity, which is crucial for its function in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. By inhibiting Syvn1, this compound disrupts the degradation of misfolded proteins in the ER, leading to cellular stress and potentially apoptosis.
Q2: What are the known signaling pathways affected by this compound?
A2: The primary pathway affected by this compound is the ERAD pathway through its inhibition of Syvn1. Downstream of Syvn1, this compound has been shown to impact several signaling cascades. For instance, Syvn1 can regulate the STAT3/VEGF signaling axis, and its inhibition may lead to alterations in pathways related to cell proliferation and angiogenesis.[1] Additionally, given Syvn1's role in degrading various protein substrates, its inhibition by this compound can lead to the accumulation of these substrates, affecting a range of cellular processes.
Q3: In which cell types has this compound been tested?
A3: this compound has been evaluated in several cell types, including:
-
Rheumatoid Synovial Cells (RSCs): Where it has been shown to inhibit proliferation.
-
Non-Small Cell Lung Cancer (NSCLC) cells (A549 and H1299): In these cells, this compound has been investigated for its potential to overcome resistance to other targeted therapies.[2]
-
Cardiomyocytes (H9c2): Studied for its protective effects against ischemia-reperfusion injury by inhibiting mitochondrial fission.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observable effect of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type. 2. Short Incubation Time: The treatment duration may not be sufficient to induce a measurable response. 3. Cell Line Resistance: The target cell line may be inherently resistant to Syvn1 inhibition. 4. Compound Inactivity: The this compound stock may have degraded. | 1. Perform a dose-response study: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your cell line. 2. Conduct a time-course experiment: Evaluate the effects of this compound at different time points (e.g., 24, 48, 72 hours). 3. Confirm Syvn1 expression: Verify the expression of Syvn1 in your cell line via Western Blot or qPCR. 4. Prepare a fresh stock solution of this compound and re-run the experiment. |
| High levels of cell death, even at low concentrations | 1. Off-target effects: At higher concentrations, this compound might be affecting other cellular targets. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. High sensitivity of the cell line: The cell line being used might be particularly sensitive to the inhibition of the ERAD pathway. | 1. Lower the concentration range in your dose-response experiments. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Always include a vehicle-only control in your experiments. 3. Reduce the incubation time to see if the toxicity is time-dependent. |
| Inconsistent results between experiments | 1. Variations in cell density: The number of cells seeded can influence the outcome of the experiment. 2. Inconsistent this compound concentration: Errors in dilution or compound degradation. 3. Cell passage number: Using cells at a high passage number can lead to altered phenotypes and responses. | 1. Standardize cell seeding density for all experiments. 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock. 3. Use cells within a consistent and low passage number range. |
| Precipitation of this compound in culture medium | 1. Poor solubility: this compound may have limited solubility in aqueous solutions. 2. High concentration: The working concentration may exceed the solubility limit in the culture medium. | 1. Ensure the stock solution is fully dissolved before further dilution. 2. Test the solubility of this compound in your specific culture medium. If precipitation occurs, you may need to lower the final concentration or explore the use of a different solvent system, though this should be done with caution to avoid toxicity. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in different cell lines. These values can serve as a starting point for determining the optimal concentration in your experiments.
| Cell Line | Assay | IC50 Value | Reference |
| Rheumatoid Synovial Cells (RSCs) | Proliferation Assay | 5.4 µM | - |
| A549 (NSCLC) | Cell Viability (CCK-8) | ~15 µM | |
| H1299 (NSCLC) | Cell Viability (CCK-8) | ~12 µM |
Experimental Protocols
Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for determining the effective concentration range of this compound for a new cell type.
a. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
b. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Assessing Protein Level Changes via Western Blot
This protocol allows for the analysis of changes in the expression or phosphorylation status of proteins in the Syvn1 signaling pathway upon this compound treatment.
a. Materials:
-
This compound
-
Your cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Syvn1, anti-p-STAT3, anti-STAT3, anti-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
b. Procedure:
-
Cell Treatment: Culture your cells to the desired confluency and treat them with the predetermined optimal concentration of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
Validation & Comparative
Validating the Inhibitory Effect of LS-102 on Syvn1: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's inhibitory action is paramount. This guide provides a comparative analysis of LS-102, a known inhibitor of the E3 ubiquitin ligase Syvn1 (also known as Hrd1), against other potential inhibitors. The experimental data is presented to offer a clear comparison of their efficacy, supported by detailed protocols for key validation assays.
Performance Comparison of Syvn1 Inhibitors
The inhibitory potential of this compound against Syvn1 has been quantified and compared with other compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Assay | IC50 | Source |
| This compound | Syvn1 Autoubiquitination | 35 µM | [1] |
| LS-101 | Synoviolin Autoubiquitination | 20 µM | [2] |
| Walnut Extract | Syvn1 Activity | Not Quantified | [3] |
Note: While walnut extract has been identified as a natural inhibitor of Syvn1 activity, a specific IC50 value has not been reported in the reviewed literature[3]. LS-101, while showing a lower IC50, is noted to be a less selective inhibitor compared to this compound[2].
Experimental Validation Protocols
Accurate validation of Syvn1 inhibition requires robust experimental design. Below are detailed protocols for two key assays used to determine the inhibitory effect of compounds like this compound.
In Vitro Syvn1 Autoubiquitination Assay
This assay directly measures the enzymatic activity of Syvn1 by assessing its ability to ubiquitinate itself, a characteristic feature of many E3 ligases. Inhibition of this process is a direct indicator of the compound's effect on Syvn1's catalytic function.
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on the autoubiquitination of purified Syvn1 in a cell-free system.
Materials:
-
Recombinant human Syvn1 (cytosolic domain, e.g., GST-tagged)
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2, e.g., UBE2D2)
-
Ubiquitin (e.g., HA-tagged)
-
ATP solution (100 mM)
-
10x Ubiquitination reaction buffer (500 mM HEPES pH 7.5, 250 mM MgCl2, 25 mM DTT)
-
Test inhibitor (this compound) and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody and anti-GST antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Nuclease-free water to a final volume of 30 µL.
-
3 µL of 10x ubiquitination reaction buffer.
-
50 ng of E1 enzyme.
-
200 ng of E2 enzyme.
-
1 µg of HA-tagged ubiquitin.
-
500 ng of recombinant GST-Syvn1.
-
Test inhibitor at various concentrations (or vehicle control).
-
-
Initiate Reaction: Add 1.5 µL of 10 mM ATP solution to each reaction tube to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.
-
Electrophoresis and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HA-tag (to detect ubiquitination) or GST-tag (to detect Syvn1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A smear of high-molecular-weight bands indicates polyubiquitination.
-
Analysis: Quantify the intensity of the ubiquitination signal. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Syvn1 Inhibition Assay in HEK293 Cells
This assay assesses the ability of a compound to inhibit Syvn1 activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment. This protocol focuses on the Syvn1-mediated degradation of a known substrate, Peroxisome proliferator-activated receptor-gamma coactivator-1 beta (PGC-1β).
Objective: To determine the effect of a test compound on the ubiquitination and subsequent degradation of a Syvn1 substrate in a cellular model.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids encoding FLAG-tagged PGC-1β and HA-tagged Ubiquitin
-
Transfection reagent
-
Test inhibitor (this compound) and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-HA, anti-FLAG, anti-Syvn1, and anti-β-actin
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency in a 6-well plate.
-
Co-transfect the cells with plasmids encoding FLAG-PGC-1β and HA-Ubiquitin using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with various concentrations of the test inhibitor (this compound) or vehicle control (DMSO) for a predetermined time (e.g., 6-8 hours). In a subset of wells, add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the inhibitor treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 200-300 µL of ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate 500-1000 µg of protein lysate with an anti-FLAG antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-HA antibody to detect ubiquitinated PGC-1β. The input lysates can be probed with anti-FLAG, anti-Syvn1, and anti-β-actin antibodies to confirm protein expression and equal loading.
-
-
Analysis: A decrease in the ubiquitination signal of PGC-1β in the presence of the inhibitor indicates its efficacy in a cellular context.
Visualizing Experimental and Biological Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Workflow for validating Syvn1 inhibitors.
Caption: this compound inhibits Syvn1-mediated PGC-1β degradation.
References
- 1. The E3 ligase synoviolin controls body weight and mitochondrial biogenesis through negative regulation of PGC-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase SYVN1 as a promising therapeutic target for diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Syvn1 Inhibitors: LS-102 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LS-102, a selective inhibitor of the E3 ubiquitin ligase Synoviolin 1 (Syvn1), with a related compound, LS-101. Syvn1, also known as Hrd1, is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway and has emerged as a promising therapeutic target for a range of diseases, including rheumatoid arthritis. This document summarizes the available quantitative data, details the experimental methodologies for key assays, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of these inhibitors.
Performance Comparison of Syvn1 Inhibitors
This compound and LS-101 were identified through a high-throughput screen for inhibitors of Syvn1 autoubiquitination activity. While both compounds exhibit inhibitory effects, they display different selectivity profiles.
| Compound | Target(s) | IC50 for Syvn1 Autoubiquitination | IC50 for Rheumatoid Synovial Cell (RSC) Proliferation | Selectivity |
| This compound | Syvn1 | 35 µM[1][2] | 5.4 µM[1][2] | Selective for Syvn1; does not inhibit other E3 ubiquitin ligases such as ARIH1, BRCA1/BARD1, and Efp.[1] |
| LS-101 | Syvn1 and other RING-type E3 ligases | Not specified in available literature | Not specified in available literature | Broad-spectrum inhibitor of RING-type E3 ligases.[3] |
Table 1: Quantitative Comparison of this compound and LS-101. This table summarizes the key performance indicators for the Syvn1 inhibitors this compound and LS-101.
Mechanism of Action
This compound exerts its inhibitory effect by selectively targeting the E3 ubiquitin ligase activity of Syvn1. This inhibition leads to the suppression of autoubiquitination of Syvn1 and the subsequent polyubiquitination of its target proteins.[2] One of the key substrates of Syvn1 is Peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β), a critical regulator of mitochondrial biogenesis. By inhibiting Syvn1, this compound prevents the degradation of PGC-1β, leading to its accumulation and the subsequent enhancement of mitochondrial function.
Syvn1 Signaling Pathway in ER-Associated Degradation (ERAD)
Syvn1 plays a crucial role in the ERAD pathway, which is responsible for the disposal of misfolded proteins from the endoplasmic reticulum. The following diagram illustrates the central role of Syvn1 in this process.
Figure 1: Syvn1's Role in the ERAD Pathway. This diagram illustrates how the Syvn1 E3 ligase complex recognizes, polyubiquitinates, and targets misfolded proteins for proteasomal degradation. This compound selectively inhibits the ubiquitination step.
Experimental Protocols
High-Throughput Screening for Syvn1 Inhibitors
LS-101 and this compound were identified from a chemical library through a high-throughput screening assay designed to measure the autoubiquitination activity of Syvn1.[3]
Objective: To identify small molecule inhibitors of Syvn1 autoubiquitination.
Methodology:
-
Reagents: Recombinant Syvn1 (E3), E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (UbcH5c), biotinylated ubiquitin, and streptavidin-coated donor and acceptor beads.
-
Assay Principle: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized. In the absence of an inhibitor, Syvn1 undergoes autoubiquitination with biotinylated ubiquitin. The proximity of the biotinylated ubiquitin chains on Syvn1 allows the streptavidin-coated donor and acceptor beads to come close, generating a chemiluminescent signal. Inhibitors of Syvn1 activity disrupt this process, leading to a decrease in the signal.
-
Procedure:
-
The enzymatic reaction was carried out in a 384-well plate.
-
Each well contained the reaction buffer, E1, E2, biotinylated ubiquitin, and Syvn1.
-
Test compounds (from a chemical library) were added to individual wells.
-
The reaction was initiated by the addition of ATP and incubated at 37°C.
-
After incubation, streptavidin-coated donor and acceptor beads were added.
-
The plate was incubated in the dark to allow for bead binding.
-
The AlphaScreen signal was read using a plate reader.
-
-
Hit Identification: Compounds that caused a significant reduction in the luminescent signal were identified as potential inhibitors.
Figure 2: High-Throughput Screening Workflow. This flowchart outlines the key steps in the high-throughput screening process used to identify Syvn1 inhibitors.
In Vitro Syvn1 Autoubiquitination Assay
The inhibitory activity and IC50 values of compounds like this compound are determined using an in vitro autoubiquitination assay.
Objective: To quantify the inhibitory effect of a compound on the autoubiquitination of Syvn1.
Methodology:
-
Reaction Components:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (UbcH5c)
-
Recombinant human Syvn1 (cytoplasmic domain)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) at various concentrations.
-
-
Procedure:
-
The reaction components are combined in a microcentrifuge tube.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
The reaction products are separated by SDS-PAGE.
-
Polyubiquitinated Syvn1 is detected by Western blotting using an anti-ubiquitin antibody or an antibody against Syvn1.
-
The intensity of the high molecular weight smear, representing polyubiquitinated Syvn1, is quantified using densitometry.
-
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable tool for studying the biological functions of Syvn1 due to its selectivity. In contrast, LS-101, with its broader specificity, may serve as a useful probe for investigating the roles of a wider range of RING-type E3 ligases. The experimental protocols detailed in this guide provide a foundation for the further characterization of these and other novel Syvn1 inhibitors. The continued exploration of Syvn1 inhibition holds significant promise for the development of new therapeutic strategies for a variety of diseases.
References
Reproducibility of Published LS-102 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data and methodologies related to LS-102, a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1)/HRD1. The information is intended to assist researchers in evaluating the reproducibility of published findings and comparing the performance of this compound with alternative therapeutic strategies for rheumatoid arthritis and interstitial pneumonia.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated potential in preclinical models of rheumatoid arthritis and interstitial pneumonia. It functions by selectively targeting synoviolin, an E3 ubiquitin ligase implicated in the pathogenesis of these conditions. This guide summarizes the key experimental findings for this compound and compares them with a non-selective E3 ligase inhibitor, LS-101, as well as established and emerging therapies for these diseases. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the replication and extension of these findings.
Comparison with Alternatives in Rheumatoid Arthritis
This compound has been primarily investigated for its anti-inflammatory and anti-proliferative effects in the context of rheumatoid arthritis. Its performance has been directly compared to LS-101, a broader inhibitor of RING-type E3 ligases.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo experimental data for this compound and its comparator, LS-101.
Table 1: In Vitro Inhibition of Synoviolin Autoubiquitination and Cell Proliferation
| Compound | Target Selectivity | IC50 (Synoviolin Autoubiquitination) | IC50 (Rheumatoid Synovial Cell Proliferation) |
| This compound | Selective for Synoviolin (Syvn1) | 35 µM[1][2] | 5.4 µM[1][3] |
| LS-101 | Broad-spectrum RING-type E3 Ligase Inhibitor | 20 µM[4] | 4.2 µM |
Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment | Dosage | Administration Route | Effect on Clinical Severity Scores |
| This compound | 1.3 - 4 mg/kg (daily for 4 weeks) | Intraperitoneal (i.p.) | Significantly reduced disease severity |
| LS-101 | Not specified in detail, but also showed reduction in severity | Intraperitoneal (i.p.) | Significantly reduced disease severity |
| Vehicle Control | - | Intraperitoneal (i.p.) | No significant effect on disease severity |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow of the in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Synoviolin inhibitor | Probechem Biochemicals [probechem.com]
- 3. RING-finger type E3 ubiquitin ligase inhibitors as novel candidates for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of LS-102 and Traditional Therapies for Rheumatoid Arthritis: A Guide for Researchers
This guide provides a detailed comparison of the novel investigational agent LS-102 with established treatments for rheumatoid arthritis (RA), including conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), biological DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, preclinical efficacy, and safety profiles to inform future research and development.
Overview of Therapeutic Agents
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, synovial proliferation, and destruction of cartilage and bone. While traditional treatments have significantly improved patient outcomes, there remains a need for novel therapies with improved efficacy and safety. This compound is a preclinical candidate with a unique mechanism of action that distinguishes it from current therapeutic classes.
Table 1: Mechanism of Action and Administration of this compound and Traditional RA Treatments
| Therapeutic Agent | Class | Mechanism of Action | Route of Administration |
| This compound | Synoviolin (Syvn1) Inhibitor | Selectively inhibits the E3 ubiquitin ligase synoviolin, an enzyme implicated in the endoplasmic reticulum-associated degradation (ERAD) pathway and highly expressed in rheumatoid synovial cells.[1] | Intraperitoneal (in preclinical studies) |
| Methotrexate | csDMARD | Inhibits dihydrofolate reductase, leading to the inhibition of purine (B94841) and pyrimidine (B1678525) synthesis, and has anti-proliferative and anti-inflammatory effects. | Oral, Subcutaneous, Intramuscular |
| Adalimumab/Etanercept | bDMARD (TNF-α Inhibitor) | Monoclonal antibody or fusion protein that binds to and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine in RA. | Subcutaneous |
| Tofacitinib | tsDMARD (JAK Inhibitor) | Inhibits Janus kinases (JAKs), intracellular enzymes that transmit cytokine signaling from cell membrane receptors to the nucleus, thereby modulating the inflammatory response. | Oral |
Preclinical Efficacy: A Comparative Summary
The following table summarizes key preclinical data for this compound and representative traditional RA treatments. This allows for a quantitative comparison of their potency and efficacy in relevant in vitro and in vivo models of rheumatoid arthritis.
Table 2: Comparative Preclinical Efficacy Data
| Parameter | This compound | Methotrexate | TNF-α Inhibitor (Adalimumab/Etanercept) | JAK Inhibitor (Tofacitinib) |
| IC50 (Synoviolin Autoubiquitination) | 35 µM[1] | Not Applicable | Not Applicable | Not Applicable |
| IC50 (Rheumatoid Synovial Cell Proliferation) | 5.4 µM[1] | 0.37 µM | Data not available | Inhibition observed at 1 µM and 5 µM |
| In Vivo Efficacy (Collagen-Induced Arthritis Model) | Significantly reduced clinical severity scores at 1.3-4 mg/kg (i.p.)[1] | Significantly reduced disease activity scores and paw volume. | Significantly reduced clinical score, paw swelling, and histological severity. | Significantly reduced clinical score and paw edema at 15 mg/kg.[2][3] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Signaling Pathways in Rheumatoid Arthritis
The therapeutic agents discussed target distinct signaling pathways involved in the pathogenesis of RA. The following diagrams illustrate these pathways.
Experimental Protocols for this compound
The following protocols are based on the methodologies described in the preclinical studies of this compound.
4.1. In Vitro Synoviolin Autoubiquitination Assay
-
Objective: To determine the inhibitory effect of this compound on the E3 ubiquitin ligase activity of synoviolin.
-
Methodology:
-
Recombinant synoviolin protein is incubated with E1 and E2 ubiquitin-conjugating enzymes, biotinylated ubiquitin, and ATP in an assay buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is stopped, and the level of synoviolin autoubiquitination is quantified using a method such as streptavidin-HRP chemiluminescence to detect the incorporated biotinylated ubiquitin.
-
The IC50 value is calculated from the dose-response curve.
-
4.2. Rheumatoid Synovial Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of rheumatoid arthritis synovial cells (RASCs).
-
Methodology:
-
RASCs are seeded in 96-well plates and cultured until adherence.
-
The cells are then treated with various concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as the MTT or BrdU incorporation assay.
-
The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
-
The IC50 value is determined from the dose-response curve.
-
4.3. Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
-
Methodology:
-
Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
A booster immunization is given 21 days after the primary immunization.
-
Treatment with this compound (e.g., 1.3-4 mg/kg, intraperitoneally, daily) or vehicle control is initiated at the onset of arthritis.
-
The severity of arthritis is assessed regularly by a blinded observer using a clinical scoring system (e.g., 0-4 scale based on paw swelling and erythema).
-
At the end of the study, paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Safety and Tolerability of Traditional RA Treatments
While this compound is in the preclinical stage and its safety profile in humans is unknown, the adverse effects of traditional RA treatments are well-documented.
Table 3: Common and Serious Adverse Events of Traditional RA Treatments
| Treatment Class | Common Adverse Events | Serious Adverse Events |
| csDMARDs (Methotrexate) | Nausea, vomiting, mouth sores, fatigue, hair loss, elevated liver enzymes. | Liver toxicity, lung disease, bone marrow suppression, increased risk of infections. |
| bDMARDs (TNF-α Inhibitors) | Injection site reactions, upper respiratory tract infections, headache, rash. | Serious infections (including tuberculosis), increased risk of certain cancers (e.g., lymphoma, skin cancer), demyelinating disorders, worsening heart failure, drug-induced lupus. |
| tsDMARDs (JAK Inhibitors) | Upper respiratory tract infections, headache, nausea, diarrhea. | Serious infections, thrombosis (blood clots), major adverse cardiovascular events (MACE), malignancy, gastrointestinal perforations. |
Conclusion
This compound presents a novel therapeutic approach for rheumatoid arthritis by targeting synoviolin, an E3 ubiquitin ligase involved in the ERAD pathway. Preclinical data indicate its potential to inhibit synovial cell proliferation and reduce disease severity in an animal model of RA. Its mechanism of action is distinct from conventional and biological DMARDs, as well as JAK inhibitors.
Further research is necessary to fully elucidate the therapeutic potential and safety profile of this compound. A direct comparison with traditional RA treatments in head-to-head preclinical studies and eventually in clinical trials will be crucial to determine its place in the management of rheumatoid arthritis. The data presented in this guide serves as a foundational resource for researchers and drug developers in the field of rheumatology.
References
- 1. RING-finger type E3 ubiquitin ligase inhibitors as novel candidates for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 3. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CIL-102 and BP-1-102 Effects on Different Cancer Cell Lines
Disclaimer: The initial query for "LS-102" did not yield a specific compound. Based on the context of a comparative analysis of effects on cancer cell lines, this guide provides a detailed comparison of two compounds with similar designations found in recent cancer research: CIL-102 and BP-1-102 .
This guide offers a comprehensive comparison of the anti-cancer effects of CIL-102 and BP-1-102 across various cancer cell lines, intended for researchers, scientists, and professionals in drug development.
CIL-102: A Furo[2,3-b]quinoline (B11916999) Derivative
CIL-102 is a synthetic furo[2,3-b]quinoline derivative that has demonstrated significant anti-tumor properties. It is known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary: CIL-102 Cytotoxicity
| Cell Line | Cancer Type | Assay | IC50 / Effect | Citation |
| DLD-1 | Colorectal Carcinoma | MTT | Significant antiproliferative effect at >1 µM | [1] |
| HCT-116 | Colorectal Carcinoma | MTT | Significant antiproliferative effect at >1 µM | [1] |
| PC-3 | Prostate Cancer | Not Specified | Growth inhibition | [2] |
| LNCaP C-81 | Prostate Cancer | Not Specified | Growth inhibition | [2] |
| VCaP-AI | Prostate Cancer | Not Specified | Growth inhibition | [2] |
| Human Astrocytoma | Glioma | Not Specified | Proliferation inhibition | [1] |
Mechanism of Action & Signaling Pathways
CIL-102 primarily acts as a microtubule-destabilizing agent by interacting with the colchicine-binding site on tubulin[2]. This disruption of microtubule polymerization leads to mitotic arrest.[2] In colorectal cancer cells, CIL-102 has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[1] This is mediated through the activation of the JNK1/2 signaling pathway, leading to the upregulation of p21 and GADD45.[1] The extrinsic apoptosis pathway is also activated, involving Fas-L, caspase-8, and Bid cleavage, resulting in cytochrome c release and subsequent activation of caspase-9 and -3.[1]
Caption: Signaling pathway of CIL-102 leading to cell cycle arrest and apoptosis.
BP-1-102: A JAK2/STAT3 Pathway Inhibitor
BP-1-102 is an inhibitor of the JAK2/STAT3 signaling pathway, which is often dysregulated in various cancers, particularly hematological malignancies. Its anti-tumor effects are primarily mediated by suppressing this pathway.
Quantitative Data Summary: BP-1-102 Cytotoxicity
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | CCK-8 | 11.56 ± 0.47 µM | [3] |
| CUTLL1 | T-cell Acute Lymphoblastic Leukemia | CCK-8 | Not specified, but dose-dependent inhibition shown | [3] |
Mechanism of Action & Signaling Pathways
BP-1-102 exerts its anti-cancer effects by inhibiting the JAK2/STAT3 signaling pathway.[3] This leads to a reduction in the phosphorylation of STAT3 and subsequently suppresses the expression of its downstream target genes, including c-Myc, Bcl-xL, Cyclin D1, Survivin, and VEGF.[3] The inhibition of these proteins results in suppressed tumor cell proliferation and survival, induction of apoptosis, and cell cycle arrest at the G0/G1 phase.[3]
References
- 1. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel CIL-102 Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LS-102 and Classical Endoplasmic Reticulum (ER) Stress Inducers
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations to its function lead to an accumulation of misfolded proteins, a condition known as ER stress. This triggers a complex signaling network called the Unfolded Protein Response (UPR), which aims to restore homeostasis but can induce apoptosis if the stress is prolonged or severe. This guide provides a head-to-head comparison of LS-102, a modulator of the ER-associated degradation (ERAD) pathway, with classical ER stress inducers: tunicamycin (B1663573), thapsigargin (B1683126), and brefeldin A. We present their distinct mechanisms of action, comparative quantitative data on their effects on key UPR markers, detailed experimental protocols, and visualizations of the involved pathways.
Mechanisms of Action: A Tale of Two Strategies
Classical ER stress inducers directly interfere with fundamental ER processes, leading to a rapid accumulation of unfolded proteins. In contrast, this compound modulates a key adaptive pathway of the UPR, offering a different approach to studying and manipulating ER stress.
-
This compound: This compound is a selective inhibitor of the E3 ubiquitin ligase synoviolin (also known as Hrd1). Synoviolin is a central component of the ERAD pathway, which identifies and targets misfolded proteins for degradation by the proteasome. By inhibiting synoviolin, this compound blocks the removal of these aberrant proteins, leading to their accumulation and indirectly inducing or sensitizing cells to ER stress.
-
Tunicamycin: An inhibitor of N-linked glycosylation, tunicamycin prevents the proper folding of many newly synthesized glycoproteins in the ER, causing a massive influx of misfolded proteins into the UPR pathway.
-
Thapsigargin: This sesquiterpene lactone irreversibly inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This leads to the depletion of ER calcium stores, which are essential for the proper functioning of calcium-dependent chaperones involved in protein folding, thereby inducing ER stress.
-
Brefeldin A: A fungal metabolite that disrupts the ER-to-Golgi trafficking, brefeldin A causes a rapid and reversible inhibition of protein secretion. This leads to the accumulation of proteins within the ER, triggering the UPR.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions, the following diagrams illustrate the UPR signaling cascade, the role of this compound in the ERAD pathway, and a generalized experimental workflow for comparing these compounds.
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Caption: Mechanism of action of this compound in the ERAD pathway.
Caption: Generalized experimental workflow for comparing ER stress modulators.
Quantitative Data Comparison
The following tables summarize quantitative data on the effects of this compound and classical ER stress inducers. Disclaimer: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell types, and methodologies.
Table 1: Potency and Effective Concentrations
| Compound | Target | IC50 / Effective Concentration | Cell Type / System | Reference |
| This compound | Synoviolin Autoubiquitination | IC50: 35 µM | In vitro assay | [1] |
| Rheumatoid Synovial Cell Proliferation | IC50: 5.4 µM | Human RSCs | [1] | |
| Tunicamycin | N-linked glycosylation | 1-10 µg/mL | PC-3 cells | [2] |
| ER Stress Induction | 2.5-20 µg/mL (in vitro) | HepG2 cells | [3] | |
| ER Stress Induction | 1 µg/g (in vivo) | Mice | [3] | |
| Thapsigargin | SERCA Pump | 25-200 nM | HepG2 cells | [3] |
| UPR Induction | 0.1-0.5 µM | N2a cells | [4] | |
| Brefeldin A | ER-Golgi Transport | 1-10 µg/mL | Various | [4] |
Table 2: Effects on Key UPR Markers (Western Blot & RT-PCR)
| Compound | Marker | Effect | Concentration & Time | Cell Type | Reference |
| Synoviolin Knockdown | Apoptosis (Tunicamycin-induced) | Increased | 50 µg/mL Tunicamycin, 48h | Human RSCs | [5] |
| Tunicamycin | GRP78 | Increased protein & mRNA | 1 µg/mL, 24h | MCF-7, MDA-MB-231 | [6] |
| CHOP | Increased mRNA & protein | 2 µM, 8h | HeLa cells | [7] | |
| p-PERK | Increased | 0.25-4 µg/mL, 17h | C2C12 myotubes | [8] | |
| p-IRE1α | Increased | 0.25-4 µg/mL, 17h | C2C12 myotubes | [8] | |
| XBP1 Splicing | Increased | 0.25-4 µg/mL, 17h | C2C12 myotubes | [8] | |
| Thapsigargin | GRP78 | Increased mRNA | 1 µM, 8h | HeLa cells | [7] |
| CHOP | Increased mRNA | 1 µM, 8h | HeLa cells | [7] | |
| p-PERK | Increased | 0.1-0.5 µM | N2a cells | [4] | |
| p-eIF2α | Increased | 0.1-0.5 µM | N2a cells | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Induction of ER Stress in Cell Culture
Objective: To induce the Unfolded Protein Response in vitro using chemical inducers.
Materials:
-
Cell line of interest (e.g., HepG2, HeLa, SH-SY5Y)
-
Complete culture medium
-
Tunicamycin (Sigma-Aldrich)
-
Thapsigargin (Sigma-Aldrich)
-
Brefeldin A (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24-48 hours.[3]
-
Preparation of Stock Solutions:
-
Dissolve tunicamycin in DMSO to a stock concentration of 10 mg/mL.
-
Dissolve thapsigargin in DMSO to a stock concentration of 1 mM.
-
Dissolve brefeldin A in DMSO to a stock concentration of 10 mg/mL.
-
Store stock solutions at -20°C.
-
-
Treatment:
-
On the day of the experiment, prepare working solutions of the inducers by diluting the stock solutions in fresh, pre-warmed complete culture medium to the desired final concentration.
-
Tunicamycin: Typical concentrations range from 1 to 10 µg/mL.[2]
-
Thapsigargin: Typical concentrations range from 25 nM to 1 µM.[3]
-
Brefeldin A: Typical concentrations range from 1 to 10 µg/mL.[4]
-
For the vehicle control, prepare medium with an equivalent amount of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the ER stress inducer or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a 5% CO2 incubator.[9]
-
Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., cell lysis for Western blotting, RNA extraction for RT-PCR).
Western Blot Analysis of UPR Markers
Objective: To detect and quantify the protein levels of key UPR markers (e.g., GRP78, p-PERK, p-IRE1α, CHOP).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-phospho-PERK, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
RT-PCR for XBP1 Splicing
Objective: To assess the activation of the IRE1α pathway by detecting the splicing of XBP1 mRNA.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent
-
Reverse transcription kit
-
PCR primers flanking the XBP1 splice site
-
Taq DNA polymerase
-
Agarose (B213101) gel and electrophoresis equipment
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[4]
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Typical PCR conditions: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 2-3% agarose gel.
-
The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (due to the removal of the 26-nucleotide intron).
-
Visualize the bands under UV light after staining with ethidium (B1194527) bromide or a safer alternative. The ratio of spliced to unspliced XBP1 can be quantified to measure IRE1α activity.[4]
-
Conclusion
This guide provides a comparative overview of the synoviolin inhibitor this compound and the classical ER stress inducers tunicamycin, thapsigargin, and brefeldin A. While the classical inducers cause a global and acute ER stress response by disrupting fundamental cellular processes, this compound offers a more targeted approach by modulating the ERAD pathway. This distinction is crucial for researchers designing experiments to investigate specific aspects of the UPR. The provided data, protocols, and pathway diagrams serve as a valuable resource for professionals in the field, enabling a more informed selection of tools to study and therapeutically target the intricate network of ER stress signaling.
References
- 1. Thapsigargin and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thapsigargin and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing ER stress induction in Cultured Induced Neurons via measuring ATF4 protein level or XBP-1 mRNA spli... [protocols.io]
- 4. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synoviolin/Hrd1, an E3 ubiquitin ligase, as a novel pathogenic factor for arthropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Endoplasmic Reticulum (ER) Stress Induced during Somatic Cell Nuclear Transfer (SCNT) Process in Porcine SCNT Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Dose-response curves of tunicamycin and thapsigargin on ER stress markers and mTORC1 pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for the SYVN1 Inhibitor LS-102
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of LS-102, a selective inhibitor of the E3 ubiquitin ligase Synoviolin (SYVN1). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of any aerosols or fine particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood to control potential exposure.
-
Weighing and Reconstitution: Handle solid this compound with care to avoid generating dust. Use appropriate tools (e.g., anti-static spatulas). For reconstitution, slowly add the recommended solvent (e.g., DMSO) to the vial to avoid splashing.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into single-use volumes.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. Use a chemical spill kit to absorb the material, wearing appropriate PPE. Dispose of the contaminated materials as hazardous waste.
Storage Conditions:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. Refer to the manufacturer's instructions for the recommended storage temperature (typically -20°C).
-
In Solution: Store aliquots at -20°C or -80°C, as recommended by the supplier, to maintain stability.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Disposal Procedures:
-
Segregation: Collect all this compound waste, including empty vials, contaminated pipette tips, gloves, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents, including the name "this compound".
-
Disposal Request: Follow your institution's guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
The following are generalized protocols for common experiments involving small-molecule inhibitors like this compound. Researchers should adapt these based on their specific cell lines, animal models, and experimental objectives.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability of a chosen cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
In Vivo Mouse Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model.
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Compound Formulation and Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage) according to the study design.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, changes in body weight, and tumor growth (if applicable).
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues for further analysis (e.g., histology, western blotting, qPCR).
-
Data Analysis: Analyze the collected data to assess the in vivo effects of this compound.
Signaling Pathway and Experimental Workflow Diagrams
SYVN1 Signaling Pathway and the Effect of this compound
The following diagram illustrates the role of SYVN1 in protein degradation and mitochondrial dynamics, and how this compound intervenes in this pathway. SYVN1, an E3 ubiquitin ligase, facilitates the ubiquitination of target proteins, such as Drp1, marking them for proteasomal degradation. This process inhibits mitochondrial fission. This compound, as a selective inhibitor of SYVN1, blocks this ubiquitination, leading to an accumulation of Drp1 and subsequent promotion of mitochondrial fission.
Caption: The inhibitory effect of this compound on the SYVN1-mediated degradation of Drp1, a key regulator of mitochondrial fission.
General Experimental Workflow for this compound
This diagram outlines the typical workflow for investigating the effects of a small molecule inhibitor like this compound, from initial in vitro screening to in vivo validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
